molecular formula C10H8N2O2 B1595068 4-Phenyl-1H-pyrazole-3-carboxylic acid CAS No. 7510-56-7

4-Phenyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1595068
CAS No.: 7510-56-7
M. Wt: 188.18 g/mol
InChI Key: LVFUUWLMDUOBLC-UHFFFAOYSA-N
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Description

Significance of the Pyrazole (B372694) Core in Modern Organic and Medicinal Chemistry Research

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a highly valued scaffold in both organic and medicinal chemistry. dergipark.org.trnih.gov Its unique chemical properties make it a versatile component in the design of new molecules. The pyrazole nucleus is aromatic and can be functionalized in various positions, allowing chemists to fine-tune the properties of the resulting compounds. globalresearchonline.net

In medicinal chemistry, the pyrazole motif is a cornerstone of drug discovery, recognized for its broad spectrum of biological activities. researchgate.netnih.gov Pyrazole derivatives have been successfully developed into commercial drugs targeting a wide range of conditions. wikipedia.org As of 2022, the U.S. Food and Drug Administration (FDA) had approved over 40 drugs containing a pyrazole ring. The pyrazole core often acts as a bioisostere, replacing other rings like a phenyl group to enhance biological activity or improve physicochemical properties such as solubility.

The diverse pharmacological effects associated with pyrazole-containing compounds are extensive, as detailed in the table below.

Biological ActivityDescription
Anti-inflammatory Compounds like Celecoxib are well-known nonsteroidal anti-inflammatory drugs (NSAIDs). wikipedia.org Other derivatives have shown potent activity in pre-clinical models. nih.gov
Analgesic The pyrazole structure is found in analgesics such as Difenamizole and Metamizole. wikipedia.org
Anticancer Numerous pyrazole derivatives have been investigated as potential anti-tumor agents, showing promise in inhibiting cancer cell growth. dergipark.org.trresearchgate.net
Antimicrobial The scaffold is integral to compounds developed for their antibacterial and antifungal properties. researchgate.netmdpi.com
Antiviral Research has demonstrated the potential of pyrazole derivatives as antiviral agents, including against HIV and Hepatitis C virus (HCV). globalresearchonline.net
Antidiabetic Certain pyrazole analogues have been explored for their ability to lower blood glucose levels. researchgate.net
Neuroprotective Some derivatives have shown activity in protecting nerve cells, suggesting potential applications in neurological disorders. nih.gov

Beyond medicine, pyrazole derivatives are significant in agrochemistry, forming the basis for various pesticides, including fungicides, insecticides, and herbicides. nih.govwikipedia.org

Overview of Current Research Trajectories for 4-Phenyl-1H-pyrazole-3-carboxylic Acid and its Analogues

Current research on this compound primarily focuses on its use as an intermediate or scaffold to synthesize more complex, highly substituted analogues with specific biological functions. The parent compound itself is a platform for chemical modification, allowing researchers to explore how different functional groups attached to the pyrazole ring influence its activity.

One major research trajectory involves the synthesis of novel derivatives for antimicrobial applications. For instance, researchers have prepared series of 1H-pyrazole-3-carboxylic acid derivatives and tested their activity against various bacterial strains, identifying compounds with significant inhibitory effects on both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net In one study, a complex analogue, 6-nitro-3,4-diphenyl-2-(4-(trifluoromethyl)phenyl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one, derived from a pyrazole carboxylic acid precursor, showed notable antibacterial activity against Bacillus cereus and Micrococcus luteus. dergipark.org.tr

Another significant area of investigation is the development of antiviral agents. An analogue, 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid, was reported to exhibit an anti-HIV effect. globalresearchonline.net Similarly, hydrazide analogs of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid have been synthesized and explored as potential antitumor and anti-HCV agents. globalresearchonline.net

The versatility of the pyrazole carboxylic acid structure also extends to other fields:

Antimalarial Research: Derivatives such as 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates have been synthesized and evaluated as inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase, a key enzyme in the malaria parasite.

Ligand Development: Formyl-substituted 4-phenyl-1H-pyrazoles, which can be derived from the corresponding carboxylic acids, are being developed as promising units for creating asymmetric imine ligands used in mixed-metal polynuclear complexes. rsc.org

Agrochemicals: Research into pyrazole-4-carboxamide derivatives has led to the discovery of compounds with potent insecticidal activities. rsc.org

Anti-inflammatory and Antioxidant Agents: Analogues such as 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehydes have been synthesized and shown to possess significant anti-inflammatory and antioxidant properties in laboratory tests. semanticscholar.org

These studies underscore that the primary research value of this compound lies in its role as a foundational element for creating a diverse library of pharmacologically active molecules.

Historical Context and Evolution of Pyrazole-3-carboxylic Acid Research

The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first introduced by the German chemist Ludwig Knorr in 1883. wikipedia.org Knorr's pioneering work included the first synthesis of substituted pyrazoles through the cyclocondensation of 1,3-dicarbonyl compounds, like ethyl acetoacetate, with hydrazine (B178648) derivatives. nih.govmdpi.com This reaction remains a fundamental and widely used method for constructing the pyrazole ring.

The evolution of synthetic methods for pyrazole-3-carboxylic acids showcases the advancement of organic chemistry. Early methods have been refined and expanded upon, leading to a variety of synthetic routes that offer greater control over the final structure.

Synthesis MethodDescription
Knorr Cyclocondensation The classical method involving the reaction of a 1,3-dicarbonyl compound with a hydrazine. It is one of the earliest and most straightforward routes. nih.gov
From Furandiones The reaction of furan-2,3-diones with hydrazine derivatives provides a pathway to pyrazole-3-carboxylic acids or their hydrazides. nih.govmdpi.com
From Acetylenic Ketones The cyclocondensation of hydrazine derivatives with acetylenic ketones has been known for over a century as a method to form the pyrazole ring. mdpi.com
From Pyranones Pyranone derivatives can react with hydrazine to yield corresponding pyrazole structures. nih.gov
Vilsmeier-Haack Reaction This reaction can be used to synthesize pyrazole-4-carbaldehydes, which can then be oxidized to the corresponding carboxylic acids. semanticscholar.orgumich.edu
1,3-Dipolar Cycloaddition Modern methods include the cycloaddition of nitrile imines with alkenes or sydnones with alkynes to create highly substituted pyrazoles. nih.gov

The first naturally occurring pyrazole compound, 1-pyrazolyl-alanine, was not discovered until 1959, when it was isolated from watermelon seeds. wikipedia.org This discovery highlighted that while the pyrazole core is rare in nature, its derivatives hold significant biological potential. researchgate.net Over the decades, research has shifted from fundamental synthesis to the targeted design of pyrazole-3-carboxylic acids and their derivatives as versatile precursors for creating new compounds with specific pharmacological or agrochemical applications. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenyl-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8N2O2/c13-10(14)9-8(6-11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFUUWLMDUOBLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60324097
Record name 4-PHENYL-1H-PYRAZOLE-3-CARBOXYLIC ACID
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Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7510-56-7
Record name 7510-56-7
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Record name 4-PHENYL-1H-PYRAZOLE-3-CARBOXYLIC ACID
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Record name 4-phenyl-1H-pyrazole-3-carboxylic acid
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Synthetic Methodologies for 4 Phenyl 1h Pyrazole 3 Carboxylic Acid and Analogues

Classical Cyclization Approaches for Pyrazole (B372694) Ring Formation

The traditional synthesis of the pyrazole core is dominated by cyclization reactions that construct the heterocyclic ring from acyclic precursors. These methods, while established, are continually refined to improve yields and regioselectivity.

Cyclocondensation Reactions of Hydrazine (B178648) Derivatives with 1,3-Dicarbonyl Compounds

The reaction between hydrazine derivatives and 1,3-dicarbonyl compounds is a cornerstone of pyrazole synthesis, first reported by Ludwig Knorr in 1883. This versatile and straightforward approach remains one of the most common methods for constructing polysubstituted pyrazoles. The fundamental reaction involves the condensation of a hydrazine with a β-diketone or a related 1,3-difunctional compound, leading to the formation of the pyrazole ring through the elimination of water.

A primary challenge in this synthesis is controlling the regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, which can lead to the formation of two different regioisomers. However, modern variations have introduced catalysts and modified reaction conditions to enhance selectivity and yield. For example, nano-ZnO has been employed as an efficient and green catalyst for the condensation of phenylhydrazine (B124118) with ethyl acetoacetate, achieving excellent yields in short reaction times.

Innovations to this classical method include the in situ generation of the reactants. One such strategy involves forming the 1,3-dicarbonyl compound from an enolate and a carboxylic acid chloride immediately before the addition of hydrazine in a consecutive multicomponent reaction. Another approach circumvents the often-difficult synthesis of specific hydrazine derivatives by forming the hydrazine precursor in situ via copper-catalyzed coupling of arylboronic acids with a protected diimide.

Table 1: Examples of Catalysts and Conditions for 1,3-Dicarbonyl Cyclocondensation

PrecursorsCatalyst/ReagentKey FeatureReference
Phenylhydrazine, Ethyl acetoacetatenano-ZnOGreen protocol, high yield (95%)
Enolate, Carboxylic acid chloride, HydrazineLiHMDS (base)In situ generation of 1,3-diketone
Arylboronic acid, Boc-protected diimide, 1,3-DicarbonylCopper catalystIn situ generation of hydrazine precursor
Ketone, Acid chloride, HydrazineNone specifiedRapid, in situ diketone formation

Synthesis Utilizing Furandione Precursors

A significant pathway for the synthesis of pyrazole-3-carboxylic acids involves the use of 2,3-furandione (B3054831) derivatives as precursors. These cyclic compounds react with hydrazine derivatives in a process that involves ring-opening and subsequent recyclization to form the desired pyrazole structure.

Specifically, 4-acyl-5-phenyl-2,3-furandiones have been shown to react with various hydrazines or hydrazones to produce tetrasubstituted pyrazole-3-carboxylic acids. For instance, the reaction of 4-benzoyl-5-phenyl-2,3-furandione with hydrazone derivatives yields products like 4-benzoyl-5-phenyl-1-aryl-1H-pyrazole-3-carboxylic acid. Similarly, reacting 4-ethoxycarbonyl-5-phenyl-2,3-furandione with N-benzylidene-N'-phenyl hydrazine leads to the formation of 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid-4-ethyl ester. This ester can then be hydrolyzed to the corresponding dicarboxylic acid or decarboxylated. The reaction between furan-2,3-diones and hydrazines can sometimes yield pyridazinone derivatives as by-products, depending on the reaction conditions.

This method is particularly valuable as it directly installs the carboxylic acid function at the 3-position of the pyrazole ring, a key feature of the target compound. The reaction mechanism is initiated by a nucleophilic attack of the hydrazine onto the furanone ring system.

Reaction of Phenylhydrazine with Substituted Acetic Acids

The direct condensation of a substituted acetic acid with phenylhydrazine is not a standard method for pyrazole synthesis. Instead, derivatives of acetic acids, such as acetophenones or phenylacetic acid itself, serve as starting materials in multi-step sequences that culminate in the pyrazole ring. A prominent example is the Vilsmeier-Haack reaction pathway.

In this widely used method, a substituted acetophenone (B1666503) (derivable from a phenylacetic acid) is first condensed with a hydrazine to form a hydrazone. This hydrazone intermediate is then treated with the Vilsmeier-Haack reagent, typically a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This treatment accomplishes both cyclization to form the pyrazole ring and formylation at the 4-position, yielding a 3-aryl-1H-pyrazole-4-carbaldehyde.

The resulting pyrazole-4-carbaldehyde is a versatile intermediate. To obtain the target carboxylic acid, the aldehyde group is oxidized. A common and effective method for this transformation is the use of potassium permanganate (B83412) (KMnO₄) in an aqueous pyridine (B92270) medium, which cleanly converts the aldehyde to a carboxylic acid in high yield. This multi-step approach, starting from acetophenone derivatives, provides a reliable route to 3-aryl-pyrazole-4-carboxylic acids.

Modern Synthetic Strategies and Optimized Protocols

Recent advancements in organic synthesis have introduced more sophisticated and efficient methods for constructing pyrazole-3-carboxylic acids. These include multi-step functionalizations of simple pyrazole rings and highly convergent one-pot multicomponent reactions.

Multi-Step Reaction Sequences from Simple Pyrazole Derivatives

Modern synthetic strategies often involve the construction of a simple pyrazole core, which is then elaborated through a series of functionalization reactions to build the desired complexity. This approach allows for modularity and access to a wide range of analogues.

One such strategy begins with a simple pyrazole and introduces substituents through C-H functionalization. Transition-metal-catalyzed reactions provide powerful tools for directly forming new C-C and C-heteroatom bonds on the pyrazole ring, avoiding the need for pre-functionalized starting materials. Another key method is the Suzuki-Miyaura cross-coupling reaction, which can be used to introduce an aryl group, such as the phenyl group at the 4-position, onto a pre-existing pyrazole ring. For example, a 4-iodo or 4-bromo pyrazole derivative can be coupled with phenylboronic acid to yield the 4-phenylpyrazole scaffold.

Functional group interconversion is also a common tactic. A pyrazole bearing a methyl group at the 3-position can be oxidized to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate. Alternatively, a pyrazole can be formylated via lithiation methods, and the resulting aldehyde can be oxidized to the carboxylic acid. A three-step protocol has been described involving the initial condensation to form a 1-(4-nitrophenyl)-1H-pyrazole, followed by catalytic reduction of the nitro group to an aniline (B41778), and subsequent amidation, demonstrating the stepwise construction of complex pyrazoles from simpler precursors.

**Table 2: Selected Modern Multi-Step Functional

Catalytic Methods in Pyrazole-3-carboxylic Acid Synthesis (e.g., heterogeneous catalysts, indium triflate)

The synthesis of pyrazole-3-carboxylic acids and their analogues has been significantly advanced through the development of innovative catalytic methods. These approaches offer improvements in efficiency, selectivity, and sustainability compared to traditional synthetic routes. Key areas of progress include the use of heterogeneous catalysts and Lewis acids like indium triflate.

Heterogeneous Catalysts

Heterogeneous catalysts are prized in chemical synthesis for their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling, contributing to more cost-effective and environmentally friendly processes.

One novel heterogeneous Brønsted acid nanocatalyst, a natural asphalt (B605645) oxide-grafted carboxylic acid (Re-NA–CH2CO2H), has been successfully employed for the synthesis of pyrano[2,3-c]pyrazole derivatives. rsc.orgnih.gov This catalyst is synthesized from natural asphalt, a readily available and sustainable carbon source. rsc.orgnih.gov The carboxylic acid functional groups on the catalyst's surface provide the Brønsted acidity necessary to catalyze the reaction. rsc.orgnih.gov In the synthesis of pyrano[2,3-c]pyrazoles through a four-component reaction, this catalyst demonstrated high yields (90–97%) in water, a green solvent, with reaction times ranging from 20 to 50 minutes. rsc.orgnih.gov The catalyst's high acidity enhances nucleophilic attacks, and its performance is influenced by the electronic nature of the substituents on the reactants. rsc.orgnih.gov A key advantage of this system is the catalyst's excellent recyclability, maintaining its activity for at least five cycles. rsc.orgnih.gov

Another example of a sophisticated heterogeneous catalyst is a nano-magnetic metal-organic framework (MOF), Fe3O4@MIL-101(Cr)-N(CH2PO3)2. nih.gov This catalyst was used for the synthesis of pyrazolo[3,4-b]pyridines via a condensation reaction under solvent-free conditions at 100 °C, achieving high yields. nih.gov The magnetic nature of the catalyst allows for easy separation from the reaction mixture. nih.gov The catalytic mechanism involves the activation of a carbonyl group, followed by a Michael addition, cyclization, and dehydration sequence. nih.gov

The following table summarizes the performance of these heterogeneous catalysts in the synthesis of pyrazole analogues.

CatalystReactantsProduct TypeSolventTemperatureYield (%)Reference
Natural asphalt oxide-grafted carboxylic acidAldehydes, ethyl acetoacetate, malononitrile (B47326), hydrazine hydrate (B1144303)Pyrano[2,3-c]pyrazolesWater25 °C90–97 rsc.orgnih.gov
Fe3O4@MIL-101(Cr)-N(CH2PO3)2Aldehydes, 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine, 3-(cyanoacetyl)indolePyrazolo[3,4-b]pyridinesNone100 °CHigh nih.gov

Indium Triflate

Indium(III) trifluoromethanesulfonate, commonly known as indium triflate (In(OTf)3), is a versatile and water-tolerant Lewis acid catalyst that has found application in a wide array of organic transformations. researchgate.netresearchgate.net Its utility extends to the synthesis of nitrogen-containing heterocyclic compounds, making it a relevant catalyst for pyrazole synthesis. researchgate.netresearchgate.net

While a specific application for the direct synthesis of 4-phenyl-1H-pyrazole-3-carboxylic acid is not extensively documented, the catalytic activity of indium triflate in related reactions suggests its potential. For instance, In(OTf)3 has been used to catalyze the Groebke-Blackburn-Bienayme (GBB) multicomponent reaction to produce pyrazolopyridinone fused imidazopyridines from 4-formyl-1H-pyrazole-3-carboxylates. researchgate.net This demonstrates its ability to facilitate complex transformations involving pyrazole scaffolds.

The advantages of using indium triflate include its high catalytic activity, stability, and reusability, often in solvent-free conditions, which aligns with the principles of green chemistry. researchgate.net It has been effectively used in the synthesis of various heterocyclic systems, such as quinazolinones, through multicomponent reactions. researchgate.net Given its proven efficacy in activating carbonyl compounds and facilitating cyclization reactions, it is plausible that indium triflate could catalyze the condensation reaction between a phenyl-substituted 1,3-dicarbonyl compound and a hydrazine derivative to form the pyrazole core of the target molecule.

Industrial Scale-Up Considerations and Continuous Flow Synthesis Techniques

The transition from laboratory-scale synthesis to industrial production of compounds like this compound presents several challenges, including safety, scalability, reproducibility, and cost-effectiveness. researchgate.netgalchimia.com Continuous flow chemistry has emerged as a powerful technology to address these challenges, offering significant advantages over traditional batch processing. galchimia.commdpi.com

Industrial Scale-Up Considerations

The industrial synthesis of pyrazoles often relies on the condensation of hydrazines with 1,3-dicarbonyl compounds. nih.gov A major safety concern in this process is the handling and storage of hydrazine and its derivatives, which can be hazardous and unstable. nih.gov Developing processes that minimize the accumulation of such intermediates is a key consideration for large-scale production. nih.gov Furthermore, achieving high process mass intensity (PMI), a metric that quantifies the efficiency of a chemical process in terms of waste generation, is a crucial goal for greener and more economical manufacturing. researchgate.net For example, a greener, large-scale synthesis of the drug AZD8329, a 1,4,5-trisubstituted pyrazole, was developed with a PMI of less than 60. researchgate.net

Continuous Flow Synthesis

Continuous flow synthesis involves performing chemical reactions in a continuously flowing stream within a reactor system, such as a microreactor or a tube reactor. galchimia.commdpi.com This methodology offers precise control over reaction parameters like temperature, pressure, and residence time, leading to enhanced reaction control and reproducibility. galchimia.commdpi.com

Key advantages of continuous flow for pyrazole synthesis include:

Enhanced Safety: Hazardous intermediates, such as diazonium salts and hydrazines, can be generated and consumed in situ, avoiding their isolation and storage in large quantities. mdpi.comnih.gov This significantly reduces the risk of accidents.

Improved Efficiency: Reactions can often be performed at elevated temperatures and pressures, accelerating reaction rates and reducing reaction times from hours to minutes. mdpi.comnih.gov

Scalability: Scaling up production in a flow system is typically achieved by running the system for longer periods or by "numbering up" (running multiple systems in parallel), which is often more straightforward than scaling up batch reactors. mdpi.comnih.gov

Integration and Automation: Flow systems allow for the integration of synthesis, purification, and analysis steps into a single, automated process, which can streamline production and optimization. galchimia.com

Several research groups have developed multistep continuous flow systems for the synthesis of various pyrazole derivatives. galchimia.comnih.govnih.govrsc.org For instance, a four-step continuous flow setup was designed for the conversion of anilines to pyrazoles, which included an in situ diazotization and reduction to form the hydrazine intermediate. nih.gov This system was used to produce celecoxib, a well-known anti-inflammatory drug containing a pyrazole core. nih.gov Another study demonstrated a two-stage flow process for synthesizing pyrazoles from acetophenones and dimethylformamide dimethyl acetal (B89532) (DMADMF), followed by condensation with hydrazine. galchimia.com

The table below highlights examples of continuous flow synthesis of pyrazole derivatives, showcasing the efficiency of this technique.

Starting MaterialsProduct TypeKey Features of Flow ProcessResidence Time/Reaction TimeYield (%)Reference
AnilinesN-arylated pyrazoles (e.g., celecoxib)Four-step telescoped process with in situ formation of diazonium salts and hydrazines.12 hours (for scale-up)48 nih.gov
Fluorinated amines, alkynesHighly functionalized fluorinated pyrazolesTelescoped synthesis with modules for core formation, N-alkylation, and other modifications.31.7 min (total)34-75 nih.gov
Acetophenones, DMADMF, hydrazineSubstituted pyrazolesTwo-stage process with a residence time of 2 minutes for the second cyclization step.10 min + 2 minHigh galchimia.com
Terminal aryl alkynes, acyl chlorides, hydrazines3,5-di- and 1,3,5-trisubstituted pyrazolesTransition metal-free process with in situ ynone formation.~70 min20–77 mdpi.com

These examples underscore the potential of continuous flow technology for the safe, efficient, and scalable industrial production of this compound and its structurally related analogues.

Reactivity and Chemical Transformations of 4 Phenyl 1h Pyrazole 3 Carboxylic Acid Scaffolds

Carboxylic Acid Functional Group Modifications

The carboxylic acid group at the C3 position of the pyrazole (B372694) ring is the primary site for a variety of functional group interconversions, including esterification, amidation, conversion to highly reactive acid chlorides, and decarboxylation.

A common and efficient method for synthesizing esters of 4-phenyl-1H-pyrazole-3-carboxylic acid involves a two-step process: first, the conversion of the carboxylic acid to its more reactive acid chloride derivative, followed by reaction with an alcohol. This pathway is often preferred for its high yields and applicability to a wide range of alcohols.

The reaction is typically carried out by refluxing the pyrazole-3-carbonyl chloride with an excess of the desired alcohol. researchgate.net Often, a catalytic amount of a base like pyridine (B92270) is added to neutralize the hydrochloric acid byproduct formed during the reaction. researchgate.net The Schotten-Baumann method has also been successfully employed for these esterification reactions. dergipark.org.tr Various alcohols, from simple alkanols like methanol (B129727) and ethanol (B145695) to more complex structures, can be used to generate a library of pyrazole esters. researchgate.neteurekaselect.comresearchgate.net

Research has demonstrated the synthesis of various esters from substituted 4-phenyl-1H-pyrazole-3-carbonyl chlorides. For example, reacting 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride with alcohols such as methanol, ethanol, and n-butanol yields the corresponding methyl, ethyl, and n-butyl esters. researchgate.net

Table 1: Examples of Esterification Reactions

Pyrazole Acid Chloride DerivativeAlcoholConditionsProductYieldReference
4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chlorideMethyl alcoholReflux with catalytic pyridine, 4hMethyl 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylate66% researchgate.net
4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chlorideEthyl alcoholReflux with catalytic pyridine, 4hEthyl 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylate65% researchgate.net
4-benzoyl-1-(2,4-dinitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chlorideEthyl alcoholReflux with catalytic pyridine, 4hEthyl 4-benzoyl-1-(2,4-dinitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylate60% researchgate.net
4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloriden-Butyl alcoholReflux with catalytic pyridine, 3hn-Butyl 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylate64% researchgate.net

The carboxylic acid function and its corresponding acid chloride are readily converted into a wide array of amides and related derivatives through reactions with primary and secondary amines, hydrazines, and other N-nucleophiles. eurekaselect.comresearchgate.net These amidation reactions are fundamental in medicinal chemistry for creating compounds with specific biological activities. nih.gov

The reaction typically involves treating the pyrazole-3-carbonyl chloride with an amine or another N-nucleophile in a suitable solvent like tetrahydrofuran (B95107) (THF), often with a catalytic amount of pyridine. niscpr.res.in This method has been used to synthesize bis-carboxamides by reacting the acid chloride with diamines such as o-phenylenediamine (B120857) and p-phenylenediamine. niscpr.res.in Similarly, reactions with hydrazine (B178648) derivatives produce the corresponding carbohydrazides. researchgate.net The direct reaction of the carboxylic acid with an amine is also possible, usually requiring catalytic amounts of an acid. mdpi.com

For instance, 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride reacts with 2,3-diaminopyridine (B105623) to form the corresponding N-(3-aminopyridin-2-yl) carboxamide. mdpi.com The versatility of this reaction allows for the incorporation of various functional groups, leading to the synthesis of diverse molecular structures. dergipark.org.tr

Table 2: Examples of Amidation Reactions

Pyrazole Acid Chloride DerivativeAmine/N-NucleophileConditionsProduct TypeYieldReference
4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chlorideo-phenylenediamineReflux in THF with catalytic pyridine, 3hN,N'-(1,2-phenylene)bis(carboxamide)79% niscpr.res.in
4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloridep-phenylenediamineReflux in THF with catalytic pyridine, 4hN,N'-(1,4-phenylene)bis(carboxamide)73% niscpr.res.in
4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride2,3-diaminopyridineReflux in benzene (B151609) with catalytic baseMonosubstituted carboxamide69% mdpi.comnih.gov
4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chlorideHydrazine derivativesN/ACarbohydrazideN/A researchgate.net

The conversion of pyrazole-3-carboxylic acids into their corresponding acid chlorides is a key step that activates the carboxyl group for further transformations. mdpi.comniscpr.res.in This is typically achieved using standard chlorinating agents, with thionyl chloride (SOCl₂) being the most common. libretexts.org The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a much better leaving group, facilitating nucleophilic attack by the chloride ion. libretexts.orgmasterorganicchemistry.com The resulting pyrazole-3-carbonyl chlorides are notably stable intermediates that can be isolated and used in subsequent reactions. eurekaselect.com

Once formed, these acid chlorides are versatile electrophiles. dergipark.org.tr As detailed previously, they react readily with alcohols and amines to form esters and amides, respectively. eurekaselect.comresearchgate.net Beyond these common transformations, they can participate in other important reactions. For example, they can undergo Friedel-Crafts acylations with aromatic compounds to form ketones. researchgate.net They also react with Grignard reagents (e.g., methylmagnesium chloride), which can lead to the formation of tertiary alcohols or other complex products depending on the specific substrate and reaction conditions. niscpr.res.in

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant transformation for pyrazole carboxylic acids. This reaction can be initiated through several methods, including thermal decomposition and metal-catalyzed processes. eurekaselect.comniscpr.res.in

Thermal decarboxylation of certain substituted pyrazole-3-carboxylic acids has been reported. For instance, heating 4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid leads to its decomposition and the formation of the corresponding decarboxylated pyrazole. eurekaselect.com

Metal-catalyzed decarboxylation offers a more controlled approach. Copper-based catalysts have proven effective for this transformation. rsc.orgacs.org Studies on pyrazole-4-carboxylic acids have shown that copper powder in quinoline (B57606) or copper(I) oxide (Cu₂O) with ligands like 1,10-phenanthroline (B135089) can facilitate protodecarboxylation, sometimes under harsh conditions like microwave irradiation at high temperatures. googleapis.comgoogle.com The mechanism often involves the formation of a copper-carboxylate complex that promotes the cleavage of the C-C bond. rsc.org While much of the detailed literature focuses on the decarboxylation of pyrazole-4-carboxylic acids, the principles are generally applicable to isomers like the title compound. googleapis.com

Pyrazole Ring and Phenyl Substituent Reactivity

The aromatic character of both the pyrazole and the attached phenyl ring allows for electrophilic substitution reactions, although the reactivity and regioselectivity are influenced by the substituents present on the heterocyclic system.

The 4-phenyl-1H-pyrazole scaffold contains two key aromatic systems: the N-phenyl group and the pyrazole ring itself. Both can undergo electrophilic substitution, with the reaction site depending on the specific reagents and conditions.

On the Phenyl Ring: Kinetic studies on the nitration of 1-phenylpyrazole (B75819) have shown that substitution occurs on the phenyl ring. rsc.org The reaction proceeds on the neutral, unprotonated pyrazole species. The pyrazole ring acts as a deactivating group, directing the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the para position (4'-position) of the phenyl ring. rsc.org

On the Pyrazole Ring: The pyrazole ring itself can undergo electrophilic substitution. Halogenation of pyrazole and its derivatives typically occurs at the C4 position of the ring, which is the most electron-rich and sterically accessible position. researchgate.net If the C4 position is already occupied, as in the title compound, electrophilic attack at other positions becomes possible but generally requires more forceful conditions. researchgate.net For example, direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines using N-halosuccinimides (NCS, NBS, NIS) has been shown to efficiently introduce a halogen at the C4 position. beilstein-archives.org While the substrate is different, this highlights the inherent reactivity of the pyrazole C4-position towards electrophiles.

Nucleophilic Substitution Reactions

The carboxylic acid functionality of the pyrazole scaffold is a prime site for nucleophilic acyl substitution, typically after conversion to a more reactive derivative like an acid chloride. dergipark.org.trresearchgate.net This transformation is a foundational step for introducing a variety of functional groups. The process usually involves treating the starting pyrazole-3-carboxylic acid with an agent such as thionyl chloride (SOCl₂) to form the corresponding pyrazole-3-carboxylic acid chloride. dergipark.org.trniscpr.res.in This highly reactive intermediate readily engages with a range of nucleophiles.

For instance, reactions with various alcohols in the presence of a catalyst like pyridine lead to the formation of the corresponding esters. researchgate.net Similarly, reacting the acid chloride with different amines or aqueous ammonia (B1221849) yields amide derivatives. dergipark.org.trresearchgate.netresearchgate.net This reactivity allows for the synthesis of a diverse library of ester and amide compounds based on the pyrazole core. researchgate.net

Research has demonstrated the successful synthesis of various ester derivatives from the reaction of 4-benzoyl-1-aryl-5-phenyl-1H-pyrazole-3-carboxylic acid chlorides with alcohols, resulting in moderate to good yields. researchgate.net

Table 1: Examples of Ester Derivatives from Nucleophilic Substitution

Product Name Reactant (Alcohol) Yield (%) Melting Point (°C)
Methyl 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylate Methyl alcohol - -
Ethyl 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylate Ethyl alcohol 65 252
Pentyl 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylate Pentyl alcohol 64 237

Data sourced from a study on pyrazole-3-carboxylic acid chloride reactions. researchgate.net

Diversification through Derivatization

Cyclization Reactions with Hydrazines to Form Fused Heterocycles (e.g., Pyrazolopyridazinones)

A significant transformation of the this compound scaffold is its cyclocondensation with hydrazine derivatives to form fused heterocyclic systems. researchgate.net These reactions, which can proceed from either the carboxylic acid or its more reactive acid chloride, lead to the formation of pyrazolo[3,4-d]pyridazinone structures. dergipark.org.trresearchgate.net This cyclization is achieved by refluxing the pyrazole derivative with hydrazines, such as hydrazine hydrate (B1144303) or phenylhydrazine (B124118). researchgate.net The reaction effectively builds a new six-membered pyridazinone ring onto the existing pyrazole framework, creating a more complex bicyclic system. dergipark.org.tr For example, 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid has been successfully converted into various pyrazolopyridazinone derivatives through this method. dergipark.org.tr

Reactions with Grignard Reagents for Alkylation and Hydroxylation

The interaction of this compound derivatives with Grignard reagents, such as methylmagnesium chloride, opens pathways to a variety of structurally unique products through alkylation and hydroxylation. niscpr.res.in These reactions are not simple additions; the outcome is highly dependent on the specific substituents on the pyrazole ring. The treatment of 1H-pyrazole-3-carboxylic acid derivatives with methylmagnesium chloride has been shown to yield a range of products, including:

Furo-pyrazolones : Formed through intramolecular cyclization. niscpr.res.in

4-Substituted-3-(1-hydroxy-1-methylethyl)-1,5-diaryl-1H-pyrazoles : Resulting from the addition of two equivalents of the Grignard reagent to the carboxylic acid group to form a tertiary alcohol. niscpr.res.in

3-Acyl-4-(1-hydroxy-1-phenylethyl)-1-aryl-5-phenyl-1H-pyrazoles : Complex diol derivatives formed under specific conditions. niscpr.res.in

1-Aryl-5-phenyl-4-(1-phenylethenyl)-1H-pyrazoles : Vinyl derivatives resulting from addition followed by dehydration. niscpr.res.in

This demonstrates that the pyrazole carboxylic acid scaffold can be manipulated with organometallic reagents to produce vinyl, monohydroxy, and diol derivatives, highlighting the complex reactivity of these heterocycles. niscpr.res.in

Synthesis of Nitrile Derivatives via Dehydration

The carboxylic acid group on the pyrazole ring can be converted into a nitrile (cyano) group. One common method involves the dehydration of a primary amide derivative. dergipark.org.tr The synthesis begins with the formation of the corresponding pyrazole-3-carboxamide from the acid chloride and ammonia. dergipark.org.tr This amide is then treated with a dehydrating agent. For example, the use of thionyl chloride (SOCl₂) in dimethylformamide (DMF) has been reported to successfully facilitate the removal of a water molecule from the amide to yield the desired nitrile compound. dergipark.org.tr The nitrile of 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid has also been successfully synthesized. researchgate.net

Coupling Reactions with Active Methylene (B1212753) and Carbonyl Compounds

While direct coupling with the carboxylic acid is less common, derivatives such as 1,3-diphenylpyrazole-4-carboxaldehyde readily participate in coupling reactions with compounds containing active methylene groups. ekb.eg In one-pot, three-component cyclocondensation reactions, the pyrazole aldehyde can react with active methylene nitriles like malononitrile (B47326) or ethyl cyanoacetate, along with another component, to synthesize highly substituted pyridine rings fused or attached to the pyrazole core. ekb.eg For example, the reaction of 1,3-diphenylpyrazole-4-carboxaldehyde, malononitrile, and thiophenol can produce 2-amino-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-(phenylthio)-pyridine-3,5-dicarbonitrile. ekb.eg This highlights the utility of the pyrazole scaffold as a foundational structure for building more complex heterocyclic systems.

Formation of Carbo-urea Derivatives

The activated acid chloride of the pyrazole scaffold can react with ureas to form N-acylurea, or carbo-urea, derivatives. dergipark.org.tr Research has documented that reacting 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonyl chloride with urea (B33335) and its derivatives, such as ethylurea (B42620) and benzylurea, yields the corresponding carbo-urea compounds. dergipark.org.tr These reactions expand the library of accessible derivatives from the pyrazole carboxylic acid core, adding another layer of functional diversification. dergipark.org.tr

Table 2: Examples of Carbo-urea Derivatives

Compound Name Reactant
4-benzoyl-N-(carbamoyl)-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxamide Urea
4-benzoyl-N-(ethylcarbamoyl)-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxamide Ethylurea
4-benzoyl-N-(benzylcarbamoyl)-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxamide Benzylurea

Data sourced from a study on the synthesis and reactions of a pyrazole-3-carboxylic acid derivative. dergipark.org.tr

Mechanistic Studies of Chemical Transformations

The reactivity of the this compound scaffold is a subject of interest for understanding and optimizing the synthesis of its various derivatives. Mechanistic studies, often employing a combination of experimental observations and theoretical calculations, provide crucial insights into the reaction pathways, intermediates, and transition states involved in these transformations. While detailed mechanistic investigations specifically on this compound are limited in publicly available literature, studies on closely related analogues, such as 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, offer valuable transferable insights.

Theoretical examinations, particularly using Density Functional Theory (DFT), have been employed to elucidate the mechanisms of reactions involving the pyrazole-3-carboxylic acid core. mdpi.comresearchgate.net These computational approaches allow for the modeling of unstable intermediates and transition states that are often difficult to observe experimentally. researchgate.net

A notable area of study has been the functionalization of the carboxylic acid group, for instance, through the formation of amides. The reaction of a pyrazole-3-carboxylic acid chloride with a binucleophile like 2,3-diaminopyridine has been investigated theoretically, revealing the intricate steps of the transformation. mdpi.com The initial step typically involves a nucleophilic attack from one of the amino groups of the nucleophile on the electrophilic carbon of the acid chloride. mdpi.com

In a subsequent step, the second amino group of the intermediate can engage in a nucleophilic addition to another electrophilic center. For instance, in a reaction with a two-fold molar excess of the pyrazole-3-carboxylic acid chloride, the second amino group of the initial product attacks the carbonyl carbon of a second acid chloride molecule. mdpi.com This process proceeds through a transition state, leading to the final diamide (B1670390) product. mdpi.com

The geometry of the transition states is a key aspect of these mechanistic studies. For the formation of an amide bond, the interatomic distances in the transition state provide evidence for the bond-forming and bond-breaking processes. For example, in the transition state for the second amide bond formation (TS2), the distance between the nucleophilic nitrogen and the carbonyl carbon is significantly shorter than the sum of their van der Waals radii, indicating the formation of a new bond. mdpi.com

Detailed Research Findings:

A theoretical study on the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with 2,3-diaminopyridine provides specific data on the intermediates and transition states involved in amide formation. mdpi.com While this molecule has additional phenyl and benzoyl substituents, the fundamental mechanism at the pyrazole-3-carbonyl moiety is expected to be analogous for this compound.

The study identified a key intermediate (IN1) formed after the initial reaction of one amino group. The subsequent reaction of the second amino group to form the final product (a diamide in this specific study) proceeds through a transition state (TS2). The calculated characteristics of these species provide a quantitative look into the reaction mechanism. mdpi.com

Below are interactive data tables summarizing the conformational and electronic characteristics of the intermediate and the transition state for the formation of the second amide linkage, based on the data for the 4-benzoyl-1,5-diphenyl substituted analogue. mdpi.com

Table 1: Conformational and Electron Characteristics of Intermediate (IN1) and Transition State (TS2) This table presents calculated values for the intermediate and transition state in the amidation reaction of a pyrazole-3-carboxylic acid chloride derivative. mdpi.com

ParameterIntermediate (IN1)Transition State (TS2)
Total Energy (kcal/mol)-1658.87-1658.79
Dipole Moment (Debye)5.8811.90
HOMO Energy (eV)-9.05-8.68
LUMO Energy (eV)-1.25-1.66

Table 2: Key Interatomic Distances in Transition State (TS2) This table details the calculated bond distances for the key atoms involved in the transition state of the amidation reaction. mdpi.com

Atomic PairInteratomic Distance (Å)
N15-C19 (Forming Bond)1.54
N15-H161.10
C21-Cl18 (Breaking Bond)2.40
Cl18-H191.90

These theoretical findings illustrate a plausible mechanistic pathway for the functionalization of the carboxylic acid group in pyrazole scaffolds. The initial nucleophilic attack leads to an intermediate which then proceeds through a well-defined transition state to form the final amide product. The energy values and bond lengths provide a quantitative basis for understanding the reactivity and for designing new synthetic routes. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Phenyl 1h Pyrazole 3 Carboxylic Acid Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by mapping its carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In a ¹H NMR spectrum of 4-Phenyl-1H-pyrazole-3-carboxylic acid, distinct signals would be expected for the pyrazole (B372694) ring proton, the phenyl group protons, the acidic proton of the carboxyl group, and the N-H proton of the pyrazole.

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated at a downfield chemical shift, typically in the range of 10-13 ppm. This proton is exchangeable with deuterium (B1214612) oxide (D₂O).

Pyrazole N-H Proton: A broad singlet corresponding to the N-H proton of the pyrazole ring would likely appear in the region of 12-14 ppm, though its position and broadness can be highly dependent on the solvent and concentration.

Pyrazole C5-H Proton: The lone proton on the pyrazole ring, located at the C5 position, would appear as a singlet, expected in the aromatic region, likely between 7.5 and 8.5 ppm.

Phenyl Group Protons (-C₆H₅): The five protons of the phenyl group at position 4 would generate signals in the aromatic region, typically between 7.2 and 7.8 ppm. The pattern would likely be a complex multiplet due to coupling between the ortho, meta, and para protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

A proton-decoupled ¹³C NMR spectrum would provide a signal for each unique carbon atom in the molecule.

Carboxylic Carbon (-COOH): The carbonyl carbon of the carboxylic acid is expected to resonate at a downfield shift, typically between 160 and 175 ppm.

Pyrazole Carbons: The three carbon atoms of the pyrazole ring (C3, C4, and C5) would appear in the aromatic region. The C3 and C5 carbons, being adjacent to nitrogen atoms, would likely resonate between 130 and 150 ppm. The C4 carbon, substituted with the phenyl group, would also fall within this region.

Phenyl Group Carbons (-C₆H₅): The six carbons of the phenyl ring would produce signals in the range of 125-140 ppm. The carbon atom directly attached to the pyrazole ring (ipso-carbon) would likely be distinct from the ortho, meta, and para carbons.

Advanced Two-Dimensional NMR Techniques

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.

COSY: Would reveal correlations between adjacent protons, helping to confirm the coupling network within the phenyl ring.

HSQC: Would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for unambiguous assignment of the protonated carbons in the phenyl and pyrazole rings.

HMBC: Would show correlations between protons and carbons that are two or three bonds away. This would be crucial for identifying the quaternary carbons (C3, C4, and the ipso-carbon of the phenyl ring) by observing their correlations with nearby protons. For instance, the C5-H proton would show a correlation to the C3 and C4 carbons.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

The IR spectrum provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

O-H Stretch: A very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.

N-H Stretch: A moderate to sharp absorption band around 3200-3400 cm⁻¹ would indicate the N-H stretch of the pyrazole ring.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl group of the carboxylic acid would be prominent, typically appearing in the region of 1680-1710 cm⁻¹.

C=N and C=C Stretches: Absorptions in the 1450-1620 cm⁻¹ range would correspond to the stretching vibrations of the C=N and C=C bonds within the pyrazole and phenyl rings.

C-H Bends: Out-of-plane C-H bending vibrations for the substituted phenyl ring would appear in the 690-900 cm⁻¹ region.

Expected IR Data Summary

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid) 2500 - 3300 Broad, Strong
N-H Stretch (Pyrazole) 3200 - 3400 Moderate
C-H Stretch (Aromatic) 3000 - 3100 Moderate
C=O Stretch (Carboxylic Acid) 1680 - 1710 Strong
C=N / C=C Stretch (Ring) 1450 - 1620 Moderate-Strong

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation patterns. The molecular formula for this compound is C₁₀H₈N₂O₂, with a calculated molecular weight of approximately 188.18 g/mol .

Molecular Ion Peak (M⁺•): The mass spectrum would be expected to show a molecular ion peak at an m/z (mass-to-charge ratio) of 188.

Fragmentation: Key fragmentation pathways would likely involve the loss of the carboxyl group. A prominent fragment might be observed at m/z 143, corresponding to the loss of the -COOH radical (45 Da). Another significant fragmentation could be the loss of H₂O (18 Da) or CO₂ (44 Da). The fragmentation of the phenylpyrazole core would lead to further characteristic ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Absorption Properties

UV-Vis spectroscopy measures the electronic transitions within a molecule. For this compound, the spectrum would be dominated by π → π* transitions associated with the conjugated systems of the phenyl and pyrazole rings. Strong absorption bands would be expected in the ultraviolet region, likely between 200 and 300 nm. The conjugation between the phenyl ring and the pyrazole ring would influence the exact position and intensity of the absorption maximum (λ_max).

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in the characterization of novel compounds, providing fundamental insight into their elemental composition. This method is crucial for verifying the empirical formula of a synthesized compound by comparing the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) with the theoretically calculated values. For this compound and its related systems, elemental analysis serves as a definitive confirmation of their successful synthesis and purity.

For instance, in the synthesis of a series of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives, elemental analysis was performed to confirm the final structures. The experimentally found percentages of C, H, and N were in close agreement (within ±0.4%) with the calculated values, substantiating the successful amide bond formation and the integrity of the pyrazole core.

Similarly, the characterization of 1-(3,5-diphenyl-1H-pyrazol-1-yl)-3-(isopropyl amino) propan-2-ol hydrochloride salt (CB1H), a derivative within a pyrazole system, involved elemental analysis. The results for this compound were reported as: Calculated: C, 75.19%; H, 7.51%; N, 12.53%. Found: C, 75.00%; H, 7.44%; N, 12.20%. This close correlation between the expected and observed values provided critical evidence for the compound's identity.

Furthermore, studies on 1,3-diphenylpyrazole-4-carboxaldehyde derivatives, which are precursors in the synthesis of more complex pyrazole-based systems, also rely on elemental analysis for verification. For example, the analysis of 4-((2-(4-Bromophenyl)hydrazineylidene) methyl)-1,3-diphenyl-1H-pyrazole yielded the following results: Calculated for C22H17BrN4: C, 63.32%; H, 4.11%; N, 13.43%. Found: C, 63.40%; H, 4.20%; N, 13.38%.

The data presented in the following tables showcases the elemental analysis results for various compounds within this compound systems, demonstrating the utility of this technique in their structural elucidation.

Interactive Data Table of Elemental Analysis for this compound Systems

Compound NameMolecular FormulaAnalysis%C%H%N
1-(3,5-diphenyl-1H-pyrazol-1-yl)-3-(isopropyl amino) propan-2-ol hydrochloride salt (CB1H)C21H25N3O·HClCalculated75.197.5112.53
Found75.007.4412.20
N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamideC26H18N6OCalculated72.554.2119.52
Found72.624.2219.58
N-(4-cyano-1-(4-nitrophenyl)-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamideC26H17N7O3Calculated65.683.6020.62
Found65.843.6820.71
N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxamideC26H17FN6OCalculated69.633.8218.74
Found69.713.8618.83
4-((2-(4-Bromophenyl)hydrazineylidene) methyl)-1,3-diphenyl-1H-pyrazoleC22H17BrN4Calculated63.324.1113.43
Found63.404.2013.38
4-((2-(p-Tolyl)hydrazineylidene)methyl)-1,3-diphenyl-1H-pyrazoleC22H18N4Calculated78.085.3616.56
Found78.105.1516.42

Crystallographic Analysis of 4 Phenyl 1h Pyrazole 3 Carboxylic Acid and Analogues

Single-Crystal X-ray Diffraction for Precise Three-Dimensional Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for the unambiguous determination of molecular structures. This technique provides precise atomic coordinates, bond lengths, and bond angles, revealing the exact three-dimensional arrangement of atoms within the crystal lattice. nih.gov For pyrazole (B372694) carboxylic acid derivatives, SCXRD analysis is crucial for confirming their synthesis and understanding their conformational preferences. researchgate.netresearchgate.net

The process involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. The data collected allows for the solution and refinement of the crystal structure. niscpr.res.in For instance, the structure of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid, an analogue of the title compound, was determined using a Bruker APEXII CCD diffractometer. nih.gov Crystals suitable for analysis were grown by the slow evaporation of a solution. nih.gov The refinement of the structural model is carried out using software like SHELXL, providing a detailed picture of the molecular geometry. niscpr.res.innih.gov

In the case of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid, the phenyl group was found to be twisted by 48.13 (3)° relative to the plane of the pyrazole ring. nih.gov Similarly, studies on 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid have been successfully characterized through SCXRD, providing detailed structural data. iucr.orgnih.gov The crystallographic data obtained from such analyses are typically deposited in structural databases, providing a valuable resource for the scientific community.

Table 1: Crystallographic Data for 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid

ParameterValue
Chemical FormulaC₁₀H₉N₃O₂
Molecular Weight203.20
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)3.7937 (5)
b (Å)21.613 (3)
c (Å)11.1580 (16)
β (°)92.170 (2)
Volume (ų)914.2 (2)
Z4
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)150 (2)
R-factor (R[F² > 2σ(F²)])0.043

Data sourced from Zia-ur-Rehman et al. (2008). nih.gov

Powder X-ray Diffraction for Polymorphism and Phase Analysis

Powder X-ray diffraction (PXRD) is a powerful and rapid technique used to analyze crystalline solids. nih.gov Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on polycrystalline or powdered samples. cambridge.orgcambridge.org It is particularly valuable for identifying the phase of a crystalline material and for studying polymorphism—the ability of a compound to exist in more than one crystal structure. rigaku.com Different polymorphic forms of a substance can exhibit distinct physical properties, and PXRD is a primary tool for their identification and characterization. nih.govrigaku.com

The PXRD pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase. nih.gov By comparing the experimental PXRD pattern of a sample to reference patterns, one can identify the polymorphic form present. rigaku.com

In the study of pyrazole carboxylic acid derivatives, PXRD is used to confirm the bulk purity of a synthesized compound and to investigate potential polymorphism. For example, the crystal structure of 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid was analyzed from laboratory powder X-ray diffraction data. cambridge.orgcambridge.org The data was collected at ambient temperature using a diffractometer with CuKα radiation. cambridge.orgcambridge.org Researchers often use both PXRD and SCXRD in a complementary fashion; the precise structure from SCXRD can be used to simulate a theoretical powder pattern, which is then compared with the experimental PXRD data of a bulk sample to confirm phase purity. nih.govresearchgate.netcitedrive.com

Analysis of Molecular Conformation and Intermolecular Interactions

The arrangement of molecules in a crystal is governed by a variety of non-covalent interactions. The analysis of these interactions is key to understanding the resulting crystal packing and the material's properties.

Hydrogen bonds are highly directional and are among the most important interactions in determining the supramolecular structure of pyrazole carboxylic acids. The presence of both hydrogen bond donors (N-H on the pyrazole ring, O-H of the carboxylic acid) and acceptors (the pyridinic nitrogen of the pyrazole ring, carbonyl oxygen) allows for the formation of robust and predictable hydrogen-bonding motifs.

Table 2: Examples of Hydrogen Bonds in 4-Phenyl-1H-pyrazole-3-carboxylic Acid Analogues

CompoundObserved Hydrogen BondsReference(s)
5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acidO–H···O, C–H···N, C–H···F cambridge.orgcambridge.orgresearchgate.net
5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acidN–H···O (intramolecular), N–H···N, O–H···O nih.gov
1-phenyl-1H-pyrazole-3,4-dicarboxylic acidO–H···O (intramolecular), O–H···O, O–H···N, C–H···O, C–H···π(arene) iucr.orgnih.gov
4-chloro-1H-pyrazole-3-carboxylic acidO–H···N, N–H···O researchgate.net

In addition to hydrogen bonding, π-interactions involving the aromatic phenyl and pyrazole rings play a significant role in the stabilization of the crystal structure. wikipedia.org These non-covalent interactions arise from the electrostatic interaction between electron-rich and electron-poor regions of π-systems. wikipedia.org

Crystal Packing and Supramolecular Assembly

Molecules of 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid are linked into a complex three-dimensional framework structure through multiple types of hydrogen bonds. iucr.orgnih.govnih.gov The specific substituents on the pyrazole and phenyl rings can drastically alter the resulting supramolecular structure. A study on 3,5-dimethyl-4-(4-X-phenyl)-1H-pyrazoles demonstrated that different terminal substituents (X = OCH₃, NO₂, NH₂) led to vastly different arrangements, including dimers, supramolecular polymers (catemers), and 2D hydrogen-bonded networks. nih.gov This highlights the tunability of the pyrazole scaffold for crystal engineering. The introduction of 1H-pyrazole groups to aromatic cores can be used as a strategy to construct diverse supramolecular assemblies through multiple N−H···N hydrogen bonds. semanticscholar.org In the case of 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, the interplay of various hydrogen bonds results in a complex three-dimensional molecular packing. cambridge.orgcambridge.org

Correlation of Solid-State Structures with Solution-Phase Data and Theoretical Predictions

A comprehensive understanding of a compound requires correlating the detailed picture from solid-state analysis with its behavior in solution and with theoretical models. Computational chemistry provides powerful tools to complement experimental crystallographic data.

Theoretical and Computational Investigations of 4 Phenyl 1h Pyrazole 3 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to exploring the electronic landscape of a molecule. These methods are used to determine properties such as orbital energies, charge distribution, and molecular stability.

Density Functional Theory (DFT) has become the most widely used computational method for studying pyrazole (B372694) derivatives due to its excellent balance of accuracy and computational cost. nih.govresearchgate.net The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for these types of molecules. nih.govresearchgate.net

The choice of basis set is crucial for obtaining reliable results. Pople-style basis sets, such as 6-31G(d) or the more flexible 6-311++G(d,p), are commonly selected. nih.govresearchgate.net The inclusion of polarization functions (d) on heavy atoms and hydrogen atoms (p), as well as diffuse functions (+) on heavy atoms, allows for a more accurate description of the electron density, particularly for systems with lone pairs and anionic character. gaussian.com

DFT calculations provide access to key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and chemical reactivity. A larger gap implies higher stability and lower reactivity. nih.govjcsp.org.pk

While specific DFT data for 4-Phenyl-1H-pyrazole-3-carboxylic acid is not prevalent in the literature, studies on analogous pyrazole-carboxamide and pyrazole-carboxylic acid derivatives provide representative values. nih.govjcsp.org.pk

Table 1: Representative Calculated Electronic Properties of Pyrazole Derivatives using DFT (B3LYP Method)

Compound (Analogue)EHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
N-[(1E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-(6-methoxy-2-naphthyl) propionyl hydrazide-5.56-1.244.32 jcsp.org.pk
2-(6-Methoxy-naphthalen-2-yl)-1-(3-phenyl-pyrazol-1-yl)propan-1-one-5.63-1.414.21 jcsp.org.pk
2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide-8.91-4.134.78 nih.gov
4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol-9.01-4.814.20 nih.gov

This table presents data for structurally related compounds to illustrate typical values obtained from DFT calculations.

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy than standard DFT for calculating electronic structure. nih.gov These methods are based on solving the Schrödinger equation without relying on empirical parameters. However, their high computational cost typically limits their application to smaller molecules or for benchmarking specific properties of larger systems. For pyrazole systems, higher levels of theory like MP2 have been applied to investigate complex phenomena such as proton transfer mechanisms, where an accurate description of electron correlation and hydrogen bonding is critical. nih.gov Such high-accuracy calculations can provide definitive energy barriers and reaction enthalpies that serve as a reference for more cost-effective DFT methods.

Semi-empirical methods, such as AM1, PM3, and PM7, represent a faster, albeit less accurate, alternative to DFT and ab initio calculations. These methods simplify the Hartree-Fock equations by incorporating experimental parameters (parameterization) to approximate certain integrals. While not suitable for detailed electronic structure analysis, their speed makes them valuable for preliminary screening of very large numbers of compounds or for studying the dynamics of large molecular systems where DFT would be computationally prohibitive. For a molecule like this compound, semi-empirical methods could be used for initial conformational searches to identify low-energy structures before re-optimizing them with more robust DFT methods.

Prediction of Molecular Geometry, Vibrational Frequencies, and Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting the three-dimensional structure of molecules. Geometry optimization calculations, typically performed using DFT methods like B3LYP, can determine bond lengths, bond angles, and dihedral angles that are often in excellent agreement with experimental data from X-ray crystallography. researchgate.netnih.gov For this compound, calculations would predict the relative orientation of the phenyl ring with respect to the pyrazole ring, a key structural feature influencing its crystal packing and biological interactions. Studies on similar structures, such as 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid, show that the phenyl group is significantly twisted relative to the plane of the pyrazole ring. researchgate.net

Once the optimized geometry is found, the vibrational frequencies can be calculated. These theoretical frequencies correspond to the fundamental modes of molecular vibration (stretching, bending, twisting) and can be directly compared to experimental data from Infrared (IR) and Raman spectroscopy. researchgate.net This comparison helps in the assignment of experimental spectral bands to specific molecular motions. Theoretical calculations often show good agreement with experimental values, although a scaling factor is sometimes applied to the computed frequencies to correct for anharmonicity and method-dependent errors. researchgate.net

Table 2: Representative Calculated vs. Experimental Vibrational Frequencies for Pyrazole-Related Moieties (cm-1)

Vibrational ModeTypical Calculated Range (cm-1)Typical Experimental Range (cm-1)Reference
O-H Stretch (Carboxylic Acid)~3100-2500 (broad)~3100-2500 (broad) researchgate.net
C=O Stretch (Carboxylic Acid)~1740-1680~1725-1680 niscpr.res.in
C=C/C=N Ring Stretch (Pyrazole)~1600-1450~1600-1460 researchgate.net
C-N Stretch~1350-1200~1300-1100 researchgate.net

This table is a generalized representation based on data from various pyrazole derivatives.

Reaction Mechanism Elucidation through Computational Chemistry

Computational methods are invaluable for mapping out the intricate steps of a chemical reaction, providing a level of detail that is often inaccessible through experiments alone.

The synthesis of pyrazoles, such as in the Knorr pyrazole synthesis, typically involves the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound. rsc.orgmdpi.com Computational chemistry allows for the detailed investigation of this reaction mechanism. By locating the transition state (TS)—the highest energy point along the reaction coordinate—for each elementary step, the activation energy (energy barrier) can be calculated.

For the formation of a pyrazole ring, this involves modeling the initial nucleophilic attack, subsequent cyclization, and final dehydration steps. rsc.org Comparing the energy barriers for different potential pathways allows chemists to predict which reaction products will be favored. For instance, in reactions with unsymmetrical precursors, computations can explain the observed regioselectivity. mdpi.com Recent studies on the Knorr synthesis have revealed that the mechanism can be more complex than previously assumed, involving unexpected intermediates and autocatalytic pathways, insights that were gained through a combination of kinetic experiments and computational modeling. rsc.org Therefore, a computational study of the synthesis of this compound could uncover the precise sequence of events, identify the rate-determining step, and rationalize the formation of the final product.

Table 3: Hypothetical Calculated Energy Profile for a Pyrazole Synthesis Step

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsStarting Materials (e.g., Hydrazine + Dicarbonyl)0.0
TS1Transition State for Nucleophilic Attack+15.2
IntermediateAddition Product (e.g., Hydroxylpyrazolidine)-5.8
TS2Transition State for Dehydration+25.6
ProductsFinal Pyrazole + Water-20.1

This table provides a conceptual illustration of the type of data obtained from transition state analysis. Values are hypothetical.

Characterization of Reaction Intermediates

The synthesis of pyrazole carboxylic acids can proceed through various pathways, and computational studies are instrumental in understanding the intermediates formed during these reactions. One common method for synthesizing pyrazole-3-carboxylic acids involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.

For instance, the synthesis of related acylpyrazoles has been shown to proceed from β-enaminodiketones, which cyclize in the presence of a base to form a pyrrole-2,3-dione intermediate. mdpi.com Subsequent reaction with a hydrazine involves the formation of a non-cyclic intermediate after the cleavage of the pyrrole (B145914) ring, which then undergoes intramolecular cyclization and dehydration to yield the final pyrazole product. mdpi.com

Another relevant synthetic route involves the Vilsmeier-Haack reaction, where a hydrazone is treated with a formylating agent like a mixture of phosphorus oxychloride and dimethylformamide (DMF). mdpi.comwisdomlib.org This process generates a 1,3-biselectrophilic intermediate from the hydrazone, which then undergoes cyclocondensation to form the pyrazole ring. mdpi.com

Furthermore, functionalization of a pre-existing pyrazole ring can be achieved through lithiation. The synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles has been accomplished by functionalizing N-(tetrahydropyran-2-yl)-4-phenylpyrazole. rsc.org This method involves the use of lithiation to introduce formyl or hydroxymethyl groups at specific positions on the pyrazole ring, proceeding through lithiated intermediates. rsc.org Similarly, C-C cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be used to introduce the phenyl group at the 4-position of the pyrazole ring, starting from an iodinated pyrazole precursor. rsc.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the electron density distribution around a molecule and predict its reactivity. It illustrates the electrostatic potential on the molecule's surface, where different colors represent varying potential values.

In MEP maps, regions of negative electrostatic potential, typically colored red, indicate areas rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, colored blue, are electron-deficient and represent sites for nucleophilic attack. Green areas denote neutral potential.

For pyrazole derivatives, MEP analysis reveals specific reactive sites. researchgate.netnih.gov The nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylic acid group are typically regions of high electron density (red or yellow), making them centers for electrophilic interaction and hydrogen bond acceptance. researchgate.netresearchgate.net The hydrogen atom of the carboxylic acid and the N-H proton of the pyrazole ring exhibit positive potential (blue), identifying them as primary sites for nucleophilic attack and hydrogen bond donation. researchgate.netnih.gov This distribution of charge is crucial for understanding how the molecule interacts with other molecules, including biological receptors. For related pyrazole derivatives, MEP analysis has indicated that amide and nitro groups can also act as centers for electrophilic attacks. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. ijpbs.com It is widely used to understand the interactions that stabilize this complex and to estimate the binding affinity, often expressed as a docking score or binding energy. ijpbs.comalrasheedcol.edu.iq Molecular dynamics (MD) simulations further investigate the stability of the ligand-receptor complex over time, providing insights into the dynamic nature of these interactions. researchgate.netnih.gov

Derivatives of pyrazole carboxylic acid have been studied as inhibitors for various protein targets. Docking studies on related pyrazole compounds have identified key interactions within the active sites of these proteins. For example, in studies targeting carbonic anhydrase (CA) isoenzymes hCA I and hCA II, phenyl-substituted pyrazole derivatives were found to interact with apolar amino acid residues at the entrance of the active site, such as Phenylalanine (Phe), Leucine (Leu), Alanine (Ala), Isoleucine (Ile), Valine (Val), and Proline (Pro). nih.gov The sulfonamide moiety in these derivatives typically anchors the ligand to the zinc ion in the active site. nih.gov

MD simulations complement docking by exploring the stability of these binding poses. For pyrazole derivatives targeting Heat Shock Protein 90α (Hsp90α), MD simulations have been used to explore the most likely binding mode and confirm the stability of the interactions observed in docking. researchgate.netnih.gov Analysis of the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) during simulations can reveal the stability of the protein-ligand complex and the flexibility of individual residues. researchgate.net

The table below summarizes representative findings from docking studies on various pyrazole derivatives, illustrating the types of interactions and binding affinities observed.

Target ProteinPDB IDLigand TypeBinding Score (kcal/mol)Key Interacting ResiduesReference(s)
Carbonic Anhydrase II-Phenyl-substituted pyrazole-carboxamide-Ile91, Phe131, Val135, Pro202 nih.gov
Carbonic Anhydrase I-Phenyl-substituted pyrazole-carboxamide-Phe91, Leu131, Ala135, Leu141 nih.gov
Epidermal Growth Factor Receptor (EGFR)-Pyrazole derivative from Pentoxifylline-(Not specified) alrasheedcol.edu.iq
Cyclooxygenase-2 (COX-2)3LN14,5-dihydro-1H-pyrazole-1-yl acetate (B1210297) derivative-(Not specified) researchgate.net
Heat Shock Protein 90α (Hsp90α)1UYKPyrazole-containing imide derivative-(Not specified) researchgate.netnih.gov
Carbonic Anhydrases (CAs)4WR7Substituted pyrazole derivative-6.34GLU 37 ijpbs.com

Structure-Property Relationship Derivations from Computational Studies

Computational studies provide a framework for establishing structure-property relationships, explaining how a molecule's chemical structure influences its physical, chemical, and biological properties. For this compound and its analogs, these studies offer several key insights.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical determinants of chemical reactivity. The HOMO-LUMO energy gap (ΔEg) indicates the molecule's kinetic stability; a smaller gap suggests higher reactivity and greater potential for intramolecular charge transfer. researchgate.netjcsp.org.pk In pyrazole-carboxamide derivatives, a smaller HOMO-LUMO gap has been associated with a red shift in the absorption spectrum and enhanced electron delocalization. jcsp.org.pk

MEP maps directly link structure to reactivity by identifying the most probable sites for intermolecular interactions. The negative potential around the pyrazole nitrogens and carboxylate oxygens, combined with the positive potential on the NH and OH protons, defines the molecule's capacity to act as both a hydrogen bond donor and acceptor. This dual capability is fundamental to its interaction with biological macromolecules.

Molecular docking and MD simulations build on this by providing a detailed atom-level view of how the molecule fits into a specific binding site. The pyrazole core often serves as a rigid scaffold. The phenyl group at position 4 can engage in hydrophobic or π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a protein's active site. nih.gov The carboxylic acid group at position 3 is a potent hydrogen bond donor and acceptor, capable of forming strong, directional interactions with polar residues such as glutamate, aspartate, or serine, often anchoring the ligand within the binding pocket. ijpbs.com

Biological Activities and Medicinal Chemistry Applications of 4 Phenyl 1h Pyrazole 3 Carboxylic Acid Derivatives

Antimicrobial and Antibacterial Efficacy

Derivatives of 4-phenyl-1H-pyrazole-3-carboxylic acid have emerged as a significant class of compounds possessing broad-spectrum antimicrobial properties. Researchers have synthesized and evaluated numerous analogues, revealing their potential to combat both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.

Activity against Gram-Positive Bacteria (e.g., Bacillus cereus, Staphylococcus aureus, Micrococcus luteus)

A number of studies have highlighted the potent activity of this compound derivatives against various Gram-positive bacterial strains. Notably, these compounds have shown significant inhibitory effects against clinically relevant pathogens such as Staphylococcus aureus and Bacillus species.

Several synthesized 1H-pyrazole-3-carboxylic acid derivatives have demonstrated inhibitory effects on the growth of Bacillus cereus and Staphylococcus aureus. researchgate.netnih.gov In one study, a series of 4-benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid derivatives were synthesized and tested, with one compound in particular exhibiting the best antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov Further research into aniline (B41778) derivatives of pyrazoles identified them as potent growth inhibitors of Gram-positive bacteria. mdpi.com Specifically, certain 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives have shown potent activity against staphylococci and enterococci, with minimum inhibitory concentration (MIC) values as low as 0.78 µg/mL. mdpi.com

Hydrazone derivatives have also been a key focus. Naphthyl-substituted pyrazole-derived hydrazones are potent growth inhibitors of several drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One N,N-diphenyl substituted hydrazone was identified as an excellent antimicrobial agent against tested Gram-positive strains, inhibiting antibiotic-susceptible and MRSA strains with an MIC value of 1.56 µg/mL. nih.gov Similarly, coumarin-substituted pyrazole (B372694) derivatives have shown potent activity against MRSA, with MIC values as low as 3.125 µg/mL. mdpi.com

The following table summarizes the activity of selected this compound derivatives against Gram-positive bacteria.

Derivative TypeBacterial Strain(s)Activity/MIC ValueReference(s)
4-Benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxamideBacillus cereus, Staphylococcus aureusGood antibacterial activity researchgate.net
4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acidStaphylococcus aureus, Enterococcus faecalis, Bacillus subtilisAs low as 0.78 µg/mL mdpi.com
N,N-Diphenyl substituted naphthyl-pyrazole hydrazoneStaphylococcus aureus (including MRSA)1.56 µg/mL nih.gov
Coumarin-substituted pyrazoleMethicillin-resistant Staphylococcus aureus (MRSA)3.125 µg/mL mdpi.com
1-(2,5-dichlorophenyl)-5-methyl-N-phenyl-1H-pyrazole-4-carboxamideStaphylococcus aureus (ATCC 29213, 25923, 6538)IC50: 2.3 to 32 µM (biofilm inhibition) researchgate.net

Activity against Gram-Negative Bacteria (e.g., Acinetobacter baumannii, Escherichia coli, Pseudomonas putida)

The efficacy of this compound derivatives extends to Gram-negative bacteria, a group known for its challenging outer membrane barrier and increasing antibiotic resistance.

Synthesized 1H-pyrazole-3-carboxylic acid derivatives have shown inhibitory effects against Escherichia coli and Pseudomonas putida. researchgate.netnih.gov One derivative, in particular, was noted for its superior activity against both Gram-positive and Gram-negative bacteria. researchgate.net Further studies on related pyrazole derivatives confirmed their activity against E. coli. researchgate.netfrontiersin.org

A significant area of research has been the activity of these derivatives against Acinetobacter baumannii, a pathogen of critical concern due to its high rates of multidrug resistance. Novel 1,3-diphenyl pyrazole derivatives have demonstrated substantial zones of growth inhibition against A. baumannii, with MIC values as low as 4 µg/mL. nih.gov Specifically, pyrazole-derived hydrazones are reported as potent growth inhibitors of A. baumannii. mdpi.comnih.gov Phenyl-substituted pyrazole-derived hydrazones, particularly those with fluoro-substitutions, have shown increased potency against A. baumannii strains, with MIC values reaching as low as 0.78 µg/mL. nih.gov Another study focusing on 4,4′-(4-formyl-1H-pyrazole-1,3-diyl)dibenzoic acid derivatives identified hydrazones that are potent and specific inhibitors of A. baumannii strains with MIC values as low as 0.78 µg/mL. nih.gov

The table below presents findings on the activity of these derivatives against Gram-negative bacteria.

Derivative TypeBacterial Strain(s)Activity/MIC ValueReference(s)
4-Benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acidEscherichia coli, Pseudomonas putidaInhibitory effects observed researchgate.netnih.gov
Pyrazolo[3,4-d]pyridazineEscherichia coli, Klebsiella pneumoniaGood antibacterial activity researchgate.net
1,3-Diphenyl pyrazole hydrazoneAcinetobacter baumanniiAs low as 4 µg/mL nih.gov
Fluoro-substituted phenyl-pyrazole hydrazoneAcinetobacter baumanniiAs low as 0.78 µg/mL nih.gov
4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic acid hydrazoneAcinetobacter baumanniiAs low as 0.78 µg/mL nih.gov

Antifungal Properties

In addition to their antibacterial action, certain derivatives of this compound have been investigated for their antifungal potential. These studies have revealed inhibitory activity against various fungal species, particularly those from the Candida genus.

A study evaluating a series of pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives found that several compounds demonstrated inhibitory effects on Candida tropicalis, Candida parapsilosis, and Candida glabrata strains. mdpi.com Another investigation into 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles showed that twenty-four of the synthesized derivatives displayed good antifungal activity against Aspergillus niger. nih.gov Furthermore, newly synthesized 4-functional pyrazole derivatives have shown a pronounced effect against fungi of the genus Candida. biointerfaceresearch.com

Anti-Inflammatory Potential and Mechanisms

The pyrazole nucleus is a well-established pharmacophore in the design of anti-inflammatory agents. Derivatives of this compound have also been explored for this therapeutic application, with some compounds showing promising activity.

The anti-inflammatory properties of pyrazole derivatives are often linked to their ability to inhibit key enzymes in the inflammatory cascade. While detailed mechanistic studies for this specific subclass are emerging, the broader class of pyrazoles is known to target enzymes like cyclooxygenase (COX). Some sulfonylhydrazone derivatives of pyrazole are noted for their anti-inflammatory activities. nih.gov The structural similarity of some pyrazole derivatives to known anti-inflammatory drugs like Celecoxib suggests a potential for similar mechanisms of action. niscpr.res.in Research has also pointed to the anti-inflammatory potential of pyrazole derivatives in general. frontiersin.orgbiointerfaceresearch.com

Anticancer and Antiproliferative Studies

The development of novel anticancer agents is a critical area of research, and this compound derivatives have shown considerable promise as antiproliferative agents. In vitro studies have demonstrated their cytotoxic effects against a variety of human cancer cell lines.

In Vitro Cytotoxicity Assays Against Various Cancer Cell Lines (e.g., HeLa, C6, A549, K562)

A range of synthesized this compound derivatives have been screened for their ability to inhibit the growth of cancer cells. For instance, a series of novel pyrazole bis-carboxamide derivatives were evaluated for their antiproliferative activities against HeLa (human uterus carcinoma), Vero (green monkey kidney), and C6 (rat brain tumor) cells. niscpr.res.in While most showed weak activity, one compound demonstrated moderate antiproliferative activity against HeLa cancer cells. niscpr.res.in In another study, 4-substituted-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid derivatives were synthesized and tested against C6 cells, showing concentration-dependent antiproliferative activity. researchgate.net

The human lung carcinoma cell line A549 has also been a target for these derivatives. One study synthesized 1-(3'-(9H-carbazol-4-yloxy)-2'-hydroxypropyl)-3-aryl-1H-pyrazole-5-carboxylic acid derivatives and found they possessed cytotoxicity against A549 cells. nih.gov Another investigation of new pyrazole derivatives against A549 cells found one compound to be particularly effective in inhibiting cell growth, suggesting its potential as a promising molecule for lung cancer treatment. nih.gov A series of 1,3,5-trisubstituted-1H-pyrazole derivatives also showed significant cytotoxicity against A549 cells, with IC50 values ranging from 3.9–35.5 μM. rsc.org

N-phenyl pyrazoline derivatives have been shown to exhibit a cytotoxic effect on the HeLa cell line, with one derivative demonstrating an IC50 value of 4.708 µM. nih.gov Thiazolyl pyrazole carbaldehyde hybrids also exhibited high antiproliferative activity against HeLa and A549 cell lines, with IC50 values of 9.05 ± 0.04 µM and 6.34 ± 0.06 µM, respectively. nih.gov

The following table summarizes the in vitro cytotoxicity of various this compound derivatives.

Derivative TypeCancer Cell Line(s)Cytotoxicity (IC50 / EC50)Reference(s)
Pyrazole bis-carboxamideHeLa, C6Moderate activity against HeLa niscpr.res.in
4-Substituted-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acidC6Concentration-dependent activity researchgate.net
3-amino-N-(2,4-dichlorophenyl)-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamideA549EC50 = 220.20 µM nih.gov
1,3,5-Trisubstituted-1H-pyrazoleA5493.9–35.5 μM rsc.org
N-phenyl pyrazolineHeLa4.708 µM nih.gov
Thiazolyl pyrazole carbaldehyde hybridHeLa, A5499.05 ± 0.04 µM (HeLa), 6.34 ± 0.06 µM (A549) nih.gov
1-(3'-(9H-carbazol-4-yloxy)-2'-hydroxypropyl)-3-aryl-1H-pyrazole-5-carboxylic acidA549, SK-N-SH, MCF-7Cytotoxicity observed nih.gov

Investigations into DNA Binding and Cleavage Mechanisms

Certain derivatives of 1H-pyrazole-3-carboxamide have been identified as having significant interactions with DNA, suggesting that DNA could be a potential therapeutic target for these compounds. nih.gov In one study, four novel 1H-pyrazole-3-carboxamide derivatives were synthesized and evaluated for their DNA-binding capabilities through electronic absorption spectroscopy and viscosity measurements. nih.govjst.go.jp

A DNA minor groove binding model was developed, which predicted the binding energy of these compounds. jst.go.jp Among the tested derivatives, one compound stood out for its high affinity for DNA. nih.gov This compound, 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide, demonstrated a strong DNA-binding affinity with a binding constant (K) of 1.06×10⁵ M⁻¹. nih.govjst.go.jp

Further investigation using fluorescence spectroscopy showed that this derivative could decrease the emission intensity of an ethidium (B1194527) bromide-calf thymus DNA (EB-CT-DNA) complex by more than 50%, indicating a significant impact on DNA conformation. jst.go.jp Moreover, in a pBR322 DNA cleavage assay, the compound exhibited cleavage activity upon supercoiled plasmid DNA. nih.govjst.go.jp These findings suggest that such pyrazole derivatives may exert their biological effects by binding to and altering the structure and function of DNA. nih.gov

Table 1: DNA Interaction Profile of a Lead Pyrazole Derivative

Compound Name Binding Affinity (K) Spectroscopic Observation DNA Cleavage Activity

Tubulin Polymerization Inhibition

The disruption of microtubule dynamics is a validated strategy in cancer therapy. Microtubules, which are polymers of αβ-tubulin heterodimers, are crucial for cell division and mitosis. researchgate.net Several pyrazole-based compounds have been identified as potent inhibitors of tubulin polymerization, targeting the colchicine-binding site.

Indole-3-pyrazole-5-carboxamide analogues have been synthesized and evaluated for their antiproliferative activity. nih.gov Compound 18 from this series demonstrated moderate inhibitory activity against tubulin polymerization with an IC₅₀ value of 19 μM. nih.gov In another study, a pyrazole hybrid, compound 65a , which contains a 4-ethoxy phenyl group, was identified as a potent inhibitor of tubulin assembly, showing an IC₅₀ value of 4.6 μM. mdpi.com

Research into pyrrole-based carboxamides also revealed potent tubulin inhibitors, such as compounds CA-61 and CA-84 . nih.gov A cell-free in vitro tubulin polymerization assay confirmed that both CA-61 and CA-84 effectively inhibited the process. nih.gov This inhibition of tubulin dynamics leads to a disruption of the cellular microtubule network, which in turn halts the cell cycle and induces apoptosis. nih.gov

Table 2: Tubulin Polymerization Inhibition by Pyrazole Derivatives

Compound Class Example Compound Tubulin Polymerization IC₅₀ Reference
Indole-3-pyrazole-5-carboxamide Compound 18 19 μM nih.gov
Pyrazole Hybrid Compound 65a 4.6 μM mdpi.com
Pyrrole-based Carboxamide CA-61 Not specified nih.gov

Modulation of Cellular Pathways

The biological effects of this compound derivatives are often a result of their ability to modulate specific cellular pathways. Beyond direct interaction with macromolecules like DNA and tubulin, these compounds can influence key signaling proteins.

One significant finding is the identification of a pyrazole derivative as a potent inhibitor of cyclin-dependent kinases (CDKs), which are central regulators of the cell cycle. nih.gov Through fragment-based screening and structure-guided optimization, N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519 ) was developed. This compound showed low nanomolar affinity for CDK2, and its development highlights how the pyrazole scaffold can be optimized to target specific enzyme families that control cellular proliferation. nih.gov

Another pathway modulated by pyrazole derivatives is linked to inflammation and viral replication. A series of 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides were found to inhibit Hepatitis C Virus (HCV) replication by suppressing the activity of cyclooxygenase-2 (COX-2). nih.gov This demonstrates that the pyrazole core can be functionalized to interact with enzymes involved in the host's cellular processes that are co-opted by viruses. The inhibition of tubulin polymerization by other pyrazole derivatives also leads to the modulation of downstream cellular events, most notably arresting the cell cycle in the G2/M phase and triggering apoptosis. nih.gov

Antiviral Properties (e.g., against Hepatitis C Virus, HIV)

The pyrazole scaffold is a key component in the development of various antiviral agents. researchgate.net Derivatives have shown inhibitory activity against a range of viruses, including Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV). nih.govresearchgate.net

Against Hepatitis C Virus (HCV): New 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides have been identified as a novel class of HCV inhibitors. nih.gov Compounds 6, 7, 8, and 16 from this series inhibited the subgenomic HCV replicon of genotype 1b with EC₅₀ values ranging from 5 to 8 μM. These compounds showed even greater potency against the infectious Jc1 HCV 2a genotype. nih.gov Their mechanism of action involves the suppression of cyclooxygenase-2 (COX-2), an enzyme that HCV utilizes for its replication. nih.gov

Against Human Immunodeficiency Virus (HIV): Pyrazole derivatives have been investigated as inhibitors of multiple stages of the HIV-1 replication cycle. researchgate.netnih.gov

Capsid (CA) Inhibitors: A series of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives, which are structurally related to pyrazoles, were designed as HIV-1 capsid (CA) protein inhibitors. The capsid is a crucial target involved in both early and late stages of viral replication. Compound 6a-9 from this series demonstrated potent anti-HIV-1 activity with an EC₅₀ of 3.13 μM. nih.gov

Integrase (IN) Inhibitors: Novel 3a,6a-Dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione derivatives were designed to target the HIV-1 integrase enzyme. Compounds 9g and 15i showed potent anti-HIV-1 activities with EC₅₀ values below 5 μM and exhibited an excellent therapeutic index. mdpi.com

Reverse Transcriptase (RT) Inhibitors: Pyrazolo[4,3-c]pyridin-4-one derivatives have also been evaluated for anti-HIV-1 activity, with some reported to act through the inhibition of reverse transcriptase. researchgate.net Compound 46 displayed compelling activity against HIV-1 strains UG070 and VB59, with IC₅₀ values of 2.79 μM and 3.67 μM, respectively. researchgate.net

Table 3: Antiviral Activity of Selected Pyrazole Derivatives

Virus Target Compound Class Lead Compound(s) Potency (EC₅₀ / IC₅₀) Viral Target/Mechanism
HCV 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides 6, 7, 8, 16 EC₅₀: 5-8 μM COX-2 Suppression
HIV-1 4-Phenyl-1H-1,2,3-triazole Phenylalanine Derivatives 6a-9 EC₅₀: 3.13 μM Capsid (CA) Protein
HIV-1 Dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-diones 9g, 15i EC₅₀ < 5 μM Integrase (IN)

| HIV-1 | Pyrazolo[4,3-c]pyridin-4-ones | 46 | IC₅₀: 2.79-3.67 μM | Reverse Transcriptase (RT) |

Enzyme and Receptor Target Identification and Modulation

Xanthine (B1682287) oxidoreductase (XOR) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. frontiersin.org Overactivity of this enzyme can lead to hyperuricemia and gout. Derivatives of 1-phenyl-pyrazole-4-carboxylic acid have been developed as potent XOR inhibitors, with some showing efficacy comparable to the clinically used drug febuxostat. nih.gov

A study of a diverse library of these derivatives identified several compounds with XOR inhibitory potency at the nanomolar level. nih.gov Notably, compounds 16c, 16d, and 16f emerged as highly potent inhibitors with IC₅₀ values of 5.7, 5.7, and 4.2 nM, respectively, which is comparable to febuxostat's IC₅₀ of 5.4 nM. nih.gov Kinetic studies revealed that compound 16c acts as a mixed-type inhibitor. Molecular docking simulations suggest these compounds bind effectively to the molybdenum active site of the XOR enzyme. nih.gov The structural analog Y-700, which is 1-(3-cyano-4-neopentyloxyphenyl)pyrazole-4-carboxylic acid, is another well-studied mixed-type inhibitor with a distinct hypouricemic effect. mdpi.com

Table 4: Potent Xanthine Oxidoreductase (XOR) Inhibitors

Compound Structure Type XOR Inhibition (IC₅₀) Inhibition Type
16c 1-Phenyl-pyrazole-4-carboxylic acid derivative 5.7 nM Mixed-type
16d 1-Phenyl-pyrazole-4-carboxylic acid derivative 5.7 nM Not specified
16f 1-Phenyl-pyrazole-4-carboxylic acid derivative 4.2 nM Not specified
Febuxostat (Reference Drug) 5.4 nM Not specified

| Y-700 | 1-Phenyl-pyrazole-4-carboxylic acid derivative | Not specified | Mixed-type |

Factor XIa (FXIa) is a serine protease that plays a significant role in the amplification phase of the blood coagulation cascade. nih.gov Inhibition of FXIa is considered a promising strategy for developing anticoagulants with a potentially lower risk of bleeding compared to traditional therapies. dntb.gov.uanih.gov

Research has identified 5-phenyl-1H-pyrazole-3-carboxylic acid derivatives as "privileged fragments" for designing FXIa inhibitors. dntb.gov.uanih.gov Using a fragment-based lead generation approach, researchers synthesized a series of 5-phenyl-1H-pyrazole-3-carboxamide derivatives. dntb.gov.ua Systematic investigation of the structure-activity relationships (SAR) led to the identification of a lead compound, 7za . This compound exhibited good in vitro inhibitory potency against FXIa with a Kᵢ value of 90.37 nM and demonstrated excellent in vitro anticoagulant activity, with a concentration of 43.33 μM required to double the activated partial thromboplastin (B12709170) time (aPTT) in rabbit plasma. dntb.gov.uanih.gov

Table 5: Factor XIa (FXIa) Inhibition Profile of a Lead Pyrazole Derivative

Compound Structure Type FXIa Inhibition (Kᵢ) Anticoagulant Activity (aPTT)

| 7za | 5-Phenyl-1H-pyrazole-3-carboxamide derivative | 90.37 nM | 43.33 μM |

Neurotensin (B549771) Receptor Type 2 (NTS2) Agonism/Antagonism

The neurotensin (NT) system, particularly the neurotensin receptor type 2 (NTS2), is a target for developing treatments for various neurological conditions. Derivatives of the this compound scaffold have been investigated for their ability to interact with these receptors.

Detailed research findings indicate that pyrazole-based compounds can be engineered to achieve high potency and selectivity for the NTS2 receptor. nih.gov For instance, the development of a 4-fluorophenyl-substituted pyrazole scaffold led to compounds with enhanced NTS2 potency and binding affinity. nih.gov Specifically, pyrazole carboxamides were synthesized and evaluated for their activity at both NTS1 and NTS2 receptors. nih.gov While some nonpeptide compounds like SR48692 show a preference for the NTS1 receptor, modifications to the pyrazole core have yielded derivatives that are more selective for NTS2. nih.govnih.gov

One study identified 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid as a selective nonpeptide NTS2 compound. nih.gov The research demonstrated that while certain pyrazole scaffolds had limitations, the 4-fluorophenyl-substituted pyrazole core provided compounds that were selective for the NTS2 receptor when tested for calcium mobilization. nih.gov

Compound ScaffoldKey Structural FeatureObserved NTS2 ActivitySelectivity ProfileReference
Pyrazole Carboxamide4-Fluorophenyl substitution on the pyrazole ringEnhanced potency and binding affinitySelective for NTS2 over NTS1 in calcium mobilization assays nih.gov
SR486922-([1-{7-chloro-4-quinolinyl}-5-{2,6-dimethoxyphenyl}pyrazol-3-yl]carboxylamino)tricyclo(3.3.1.1.[3.7])decan-2-carboxylic acidAgonist at NTS2 receptorsAntagonist at NTS1, prefers NTS1 to NTS2 nih.govnih.gov
SR142948aNonpeptide pyrazole-based compoundHigh affinity (pKi ~9)Nonselective between NTS1 and NTS2 nih.govnih.gov

Inhibition of Mycobacterium tuberculosis

The pyrazole nucleus is a foundational structure in the development of novel agents against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. researchgate.net The emergence of drug-resistant strains of Mtb necessitates the discovery of new drugs with different mechanisms of action. nih.govjapsonline.com Pyrazole derivatives have shown promise by inhibiting essential cellular processes in the bacterium, such as cell wall synthesis. researchgate.net

Research has identified several pyrazole-containing compounds with significant anti-tubercular activity. researchgate.netnih.gov For example, a series of 1,3,5-trisubstituted pyrazoles exhibited minimum inhibitory concentration (MIC) values in the low micromolar range against Mtb, with low cytotoxicity. nih.gov Whole-genome sequencing of resistant mutants revealed that these compounds target the MmpL3 protein, which is crucial for transporting mycolic acids, essential components of the mycobacterial cell wall. nih.gov Another study identified a nitroso-containing pyrazole derivative, NSC 18725, as a potent inhibitor of Mtb, including starved, non-replicating bacilli. nih.gov This compound's mechanism involves inducing autophagy in host macrophages, which helps clear the intracellular bacteria. nih.gov

Compound/SeriesKey Structural FeatureIn Vitro Activity (MIC)Proposed Target/MechanismReference
1,3,5-Trisubstituted PyrazolesVarious substitutions on the pyrazole ringLow micromolar rangeInhibition of MmpL3 nih.gov
NSC 18725Nitroso-containing pyrazole derivative0.3125 µMInduction of autophagy in host cells nih.gov
Pyrazolylpyrazoline-clubbed Triazole/Tetrazole HybridsHybrid molecule with pyrazoline, triazole/tetrazole12.5 µg/mL (for most active compounds)Inhibition of mycobacterial InhA enzyme nih.gov
Pyrazolo[1,5-a]pyrimidines3-(4-fluoro)phenyl groupPotent Mtb growth inhibitionInhibition of mycobacterial ATP synthase mdpi.com

Lead Compound Identification and Optimization in Drug Discovery

The this compound scaffold is considered a "privileged structure" in medicinal chemistry. nih.gov This designation means it is a molecular framework that can bind to multiple, unrelated biological targets, making it an excellent starting point, or lead compound, for drug discovery programs. nih.gov

Fragment-based lead generation is a key strategy where small molecular fragments are identified and then grown or combined to create a more potent lead compound. nih.gov The 5-phenyl-1H-pyrazole-3-carboxamide moiety has been successfully used as a privileged fragment to develop potent inhibitors of Factor XIa (FXIa), a target for anticoagulant drugs. nih.gov Researchers started with this core and systematically modified different parts of the molecule (the P1, P1', and P2' moieties) to improve its inhibitory activity and coagulation properties. nih.gov

Similarly, in the search for new anti-tuberculosis agents, pyrazolo[1,5-a]pyrimidines were identified as modest inhibitors of mycobacterial ATP synthase. mdpi.com This initial hit served as a lead compound for an extensive optimization campaign. By synthesizing approximately 70 new analogues with different substitutions on the phenyl and pyrimidine (B1678525) rings, researchers were able to develop compounds with significantly improved Mtb growth inhibition, better metabolic stability, and lower off-target effects. mdpi.com This process of iterative design, synthesis, and testing is fundamental to optimizing a lead compound into a potential drug candidate. nih.gov

Structure-Activity Relationship (SAR) Studies for Enhanced Biological Efficacy

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds by providing insights into how specific structural modifications affect a molecule's biological activity. For derivatives of this compound, SAR studies have been instrumental in enhancing potency and selectivity for various targets.

For Anti-Mycobacterial Activity: In the development of pyrazolo[1,5-a]pyrimidine-based Mtb inhibitors, extensive SAR studies revealed key determinants for activity. mdpi.com It was found that the lipophilicity of the compounds often correlates with increased potency, likely due to the need to penetrate the lipid-rich mycobacterial cell wall. mdpi.com

Position 3 (Phenyl Ring): A 4-fluoro substitution on the phenyl ring was found to be highly effective. mdpi.com

Position 5: A variety of alkyl, aryl, and heteroaryl substituents at this position were well-tolerated and contributed to potency. mdpi.com

Position 7: Modifications to the 7-(2-pyridylmethylamine) group were also explored, leading to active compounds. mdpi.com

For NTS2 Receptor Activity: In the context of NTS2 ligands, SAR exploration showed that the nature of the substituent on the pyrazole scaffold was critical for overcoming deficits in potency and selectivity seen in earlier compounds. nih.gov The introduction of a 4-fluorophenyl group onto the pyrazole scaffold was a key modification that led to compounds with improved NTS2 potency and selectivity over the NTS1 receptor. nih.gov

General SAR Observations:

The introduction of acidic groups, such as carboxylic acid bioisosteres, can significantly influence activity. In one study on meprin inhibitors, these groups improved activity against meprin β. nih.gov

The size and nature of substituents at various positions on the pyrazole ring can dramatically alter inhibitory activity. For instance, replacing a phenyl moiety with smaller groups like methyl or larger ones like benzyl (B1604629) could decrease activity, while a cyclopentyl group maintained similar potency. nih.gov

TargetPosition of ModificationStructural ChangeImpact on Biological EfficacyReference
Mycobacterium tuberculosis (ATP Synthase)3-Phenyl RingAddition of a 4-fluoro groupIncreased inhibitory potency mdpi.com
Mycobacterium tuberculosis (ATP Synthase)5-Position of Pyrazole RingIntroduction of various alkyl/aryl groupsMaintained or improved activity mdpi.com
Neurotensin Receptor Type 2 (NTS2)Pyrazole ScaffoldSubstitution with a 4-fluorophenyl groupEnhanced NTS2 potency and selectivity nih.gov
Meprins (Metalloproteases)3(5)-Position of Pyrazole RingIntroduction of carboxylic acid bioisosteresImproved activity against meprin β nih.gov

Emerging Applications and Future Research Directions for 4 Phenyl 1h Pyrazole 3 Carboxylic Acid

Role in Materials Science and Functional Materials Development

The structural attributes of 4-phenyl-1H-pyrazole-3-carboxylic acid make it an excellent candidate for the development of advanced functional materials. Its rigid aromatic core and reactive carboxylic acid group allow for its integration into larger, more complex molecular architectures with tailored properties.

The pyrazole (B372694) ring system is a fundamental component in the synthesis of a wide array of more complex heterocyclic structures. Pyrazole-3-carboxylic acid derivatives, in particular, serve as versatile precursors. rsc.orgarkat-usa.org Research has demonstrated that the carboxylic acid moiety can be converted into an acid chloride, which then readily reacts with various nucleophiles to create a diverse range of amide and ester derivatives. unb.caresearchgate.net For example, reactions with hydrazine (B178648) derivatives can yield carbohydrazides, which are intermediates for further cyclization reactions. researchgate.net

Furthermore, pyrazole derivatives are key starting materials in multicomponent reactions, which allow for the efficient, one-pot synthesis of structurally diverse molecules. acs.org These reactions can lead to the formation of fused heterocyclic systems, such as pyrazolopyridazines, by reacting the pyrazole carboxylic acid with hydrazines. rsc.orgunb.ca The this compound scaffold has also been used to synthesize pyrazole-centered 1,5-disubstituted tetrazoles through ultrasound-assisted, four-component reactions, showcasing its utility as a foundational building block in combinatorial chemistry. dyestuffintermediates.com

The pyrazole nucleus is a well-established component in the chromophores of many commercial dyes and pigments. Specific derivatives of pyrazole carboxylic acid are crucial intermediates in the synthesis of azo dyes, which constitute a large class of synthetic colorants. unb.cadyestuffintermediates.comnih.gov For instance, 5-Oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a key coupling component used in the production of numerous dyes, including C.I. Food Yellow 4, C.I. Acid Yellow 23, and C.I. Pigment Yellow 100. dyestuffintermediates.com The general synthesis involves the diazotization of an aromatic amine, which then couples with the pyrazole derivative to form the final azo dye. unb.canih.gov The resulting compounds exhibit colors ranging from yellow and orange to red. unb.ca The ethyl ester form, Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate, is also listed as a significant dye intermediate. dyestuffintermediates.com The triflic-acid-promoted cyclization of 1-phenyl-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde, a closely related derivative, yields highly fluorescent dyes, demonstrating the potential for creating advanced photophysical materials from this structural family. nih.gov

The pyrazole moiety, especially when combined with a carboxylic acid group, is an excellent ligand for coordinating with metal ions. nih.gov The nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group can act as donor sites, allowing the molecule to bind to metal centers in various modes, including monodentate, exo-bidentate, or as a bridging ligand. nih.gov This versatility has led to the synthesis of a wide range of coordination complexes and metal-organic frameworks (MOFs). researchgate.net

Research has shown that pyrazole carboxylic acid ligands can form stable mononuclear and polynuclear complexes with transition metals such as cadmium(II), cobalt(II), and copper(II). nih.govdrugbank.com For example, 3-methyl-1H-pyrazole-4-carboxylic acid, a related compound, has been used to synthesize a 3D coordination polymer with a trinuclear Cd(II) cluster as a secondary building unit. drugbank.com The resulting metal complexes can exhibit interesting properties, including photoluminescence. drugbank.comchemrxiv.org The ability to form such diverse structures makes this compound a promising candidate for designing functional materials with specific magnetic, optical, or catalytic properties.

Catalytic Applications in Organic Synthesis (e.g., Organocatalysis)

The field of organocatalysis, which uses small organic molecules to accelerate chemical reactions, represents a promising area for the application of pyrazole derivatives. While direct use of this compound as an organocatalyst is an area for future exploration, its derivatives and related structures have shown significant catalytic potential. For instance, N-heterocyclic carbenes (NHCs) derived from azolium salts are powerful organocatalysts, and research has demonstrated NHC-catalyzed cycloaddition reactions to synthesize chiral pyrazoles. acs.org

Furthermore, pyrazole-containing ligands are integral to metal-based catalysis. An ultrastable copper-based metal-organic framework (MOF) constructed from pyrazolate ligands (PCN-300) has been shown to be an efficient catalyst for dehydrogenative C–O cross-coupling reactions. acs.org Control experiments revealed that the copper-pyrazolate framework was significantly more active than simpler copper salts or the ligand alone, highlighting the importance of the coordinated structure. acs.org Proline derivatives, which share some structural similarities with heterocyclic carboxylic acids, are well-established organocatalysts for various asymmetric reactions, suggesting that pyrazole carboxylic acids could be modified to create novel catalysts. rsc.org

Development as Biosensors and Chemosensors

The inherent fluorescence of many pyrazole derivatives and their ability to coordinate with specific analytes make them ideal candidates for the development of chemosensors. nih.govresearchgate.net These sensors often operate on a "turn-on" or "turn-off" mechanism, where the fluorescence intensity changes dramatically upon binding to the target ion or molecule. nih.govresearchgate.net

Several pyrazole-based fluorescent sensors have been designed for the selective detection of metal ions. nih.gov For example, a series of simple pyrazole sensors derived from chalcones showed a significant fluorescence increase ("turn-on") in the presence of specific metal ions. rsc.orgnih.gov One such pyrazole sensor exhibited a 20-fold increase in fluorescence emission at 480 nm with Zn²⁺, while another derivative showed a 30-fold increase at 465 nm for Fe³⁺, with a very low limit of detection of 0.025 μM. rsc.orgnih.gov Other pyrazole-based systems have been developed as colorimetric and fluorescent sensors for Al³⁺ and Cu²⁺. nih.govchemrxiv.orgmdpi.com The sensing mechanism often involves the coordination of the metal ion with the nitrogen and oxygen donor atoms of the pyrazole derivative, which alters the electronic properties and, consequently, the fluorescence of the molecule. nih.gov Beyond metal ions, pyrazoline-based probes have also been successfully used to detect small organic molecules like picric acid. researchgate.net

Table 1: Performance of Pyrazole-Based Fluorescent Chemosensors

Sensor TypeTarget AnalyteSensing MechanismEmission Change (λem)Limit of Detection (LoD)Reference
Pyrazole DerivativeZn²⁺ / Cd²⁺Fluorescence "turn-on"~20x increase at 480 nm for Zn²⁺0.0319 μM for Zn²⁺ rsc.orgnih.gov
Pyrazole DerivativeFe³⁺ / Fe²⁺Fluorescence "turn-on"~30x increase at 465 nm for Fe³⁺0.025 μM for Fe³⁺ rsc.orgnih.gov
Pyridine-PyrazoleAl³⁺Colorimetric & FluorescentIncrease at 468 nm4.29 nM nih.gov
Pyrazoline DerivativeFe³⁺Fluorescence QuenchingSignificant reductionNot specified researchgate.netnih.gov
Pyrazole-PyrazolinePicric AcidFluorescence Quenching82% quenching1.1 μM researchgate.net

Advanced Synthetic Methodologies for Sustainable and Green Chemistry Principles

In line with the growing demand for environmentally friendly chemical processes, researchers are developing advanced synthetic methodologies for pyrazole derivatives that adhere to green chemistry principles. These methods aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.

One prominent green approach is the use of multicomponent reactions (MCRs). A taurine-catalyzed, water-mediated MCR has been developed for the synthesis of densely substituted dihydropyrano[2,3-c]pyrazoles, achieving excellent yields (85–92%) in an environmentally benign solvent. acs.org Another sustainable method involves the use of ultrasound irradiation to promote reactions, such as the one-pot synthesis of pyrazole-centered tetrazoles, which proceeds quickly and often without the need for a catalyst or solvent. dyestuffintermediates.com High-pressure chemistry offers another green alternative; the synthesis of 5-amino-3-hydroxy-1-phenyl-1H-pyrazole has been achieved with high yields under solvent-free, high-pressure conditions. researchgate.net These advanced methodologies not only make the synthesis of this compound and its derivatives more efficient but also significantly reduce their environmental impact. researchgate.net

Computational Drug Design and Virtual Screening Initiatives for Novel Therapeutics

The scaffold of pyrazole and its derivatives, including this compound, has become a significant focus for computational drug design and virtual screening. These in-silico methods accelerate the discovery of novel therapeutics by predicting the interaction between small molecules and biological targets, thereby reducing the time and cost associated with traditional laboratory screening.

Molecular docking, a prominent computational technique, is widely used to predict the binding affinity and orientation of pyrazole derivatives at the active sites of proteins. researchgate.netijpbs.com This approach allows researchers to identify promising lead compounds from large virtual libraries. For instance, studies have successfully docked pyrazole derivatives into the active sites of targets like carbonic anhydrases (CAs) and Fms-like receptor tyrosine kinase 3 (FLT3) to evaluate their potential as inhibitors for conditions such as glaucoma and acute myeloid leukemia (AML), respectively. ijpbs.commdpi.com The insights gained from these simulations, which reveal key interactions like hydrogen bonds and hydrophobic contacts, are crucial for structure-activity relationship (SAR) studies and the rational design of more potent and selective inhibitors. researchgate.netnih.gov

Virtual screening initiatives have been applied to libraries of pyrazole-containing compounds to identify new anti-hyperglycemic agents. nih.gov In one such study, 36 pyrazole derivatives of usnic acid were screened against the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose metabolism. nih.gov This process involves first predicting the pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) of the compounds, followed by molecular docking to identify candidates with favorable binding energies and interaction profiles compared to standard drugs. nih.govalrasheedcol.edu.iq Such computational workflows enable the rapid prioritization of compounds for synthesis and biological evaluation. alrasheedcol.edu.iq The structural framework of this compound, featuring both hydrogen bond donors and acceptors as well as an aromatic ring, makes it an ideal candidate for inclusion in these virtual screening and drug design campaigns to explore its therapeutic potential against a multitude of protein targets.

Table 1: Examples of Computational Studies on Pyrazole Derivatives

Pyrazole Derivative Class Target Protein/Receptor Computational Method Therapeutic Area Reference
Pyrazole-sulfonamides Carbonic Anhydrase (hCA I & II) Molecular Docking, Molecular Dynamics Glaucoma, etc. nih.gov
Pyrazole derivatives of Usnic Acid PPARγ Virtual Screening, Molecular Docking Anti-hyperglycemic nih.gov
1H-Pyrazole-3-carboxamides CDK2, FLT3 Molecular Modeling Acute Myeloid Leukemia mdpi.com
Substituted pyrazoles Carbonic Anhydrases (CAs) Molecular Docking (AutoDock) Glaucoma ijpbs.com

Exploration of Novel Pharmacological Targets and Undiscovered Therapeutic Areas

The versatile structure of the pyrazole nucleus has led to its incorporation into drugs for a wide array of therapeutic areas, including inflammation, cancer, and infectious diseases. mdpi.comekb.eg Ongoing research continues to uncover novel pharmacological targets for pyrazole derivatives, thereby expanding their potential applications into previously undiscovered therapeutic domains.

One emerging area is the targeting of specific protein kinases. Pyrazole derivatives have been designed and synthesized as potent inhibitors of cyclin-dependent kinases (CDKs) and Fms-like receptor tyrosine kinase 3 (FLT3), which are critical targets in oncology. mdpi.comnih.gov For example, novel 1H-pyrazole-3-carboxamide derivatives have demonstrated potent, nanomolar-level inhibition of CDK2, CDK4, and FLT3, highlighting their potential in treating acute myeloid leukemia (AML). mdpi.com Another novel target is monoamine oxidase (MAO), particularly the MAO-A isoform, which is implicated in depression. nih.gov Certain 4,5-dihydro-1H-pyrazoles show considerable affinity for MAO-A, suggesting a potential new class of antidepressant agents. nih.gov

Beyond well-established enzyme targets, DNA itself has been identified as a potential target for pyrazole-based compounds. jst.go.jp Novel 1H-pyrazole-3-carboxamide derivatives have been shown to bind to the minor groove of DNA, affect its conformation, and induce cleavage of supercoiled plasmid DNA. jst.go.jp This mechanism opens up a new avenue for developing anticancer agents that function through direct DNA interaction. Furthermore, the exploration of pyrazole analogs has identified activity against targets like acid-sensing ion channels (ASIC-1α) for pain management and various receptors involved in chemotaxis, indicating potential in treating inflammatory and immune-related disorders. nih.govnih.gov The core structure of this compound provides a versatile template that can be chemically modified to probe these novel targets and explore new therapeutic possibilities.

Table 2: Novel Pharmacological Targets for Pyrazole-Based Compounds

Pyrazole Derivative Class Novel Target Potential Therapeutic Area Reference
1H-Pyrazole-3-carboxamides DNA (minor groove) Anticancer jst.go.jp
4,5-Dihydro-1H-pyrazoles Monoamine Oxidase-A (MAO-A) Antidepressant nih.gov
Phenyl-pyrazole analogs Acid-Sensing Ion Channel 1α (ASIC-1α) Analgesic (Pain Management) nih.gov
1H-Pyrazole-3-carboxamides CDK2, CDK4, FLT3 Anticancer (AML) mdpi.com

Potential in Nanotechnology and Hybrid Material Development

The unique coordination properties of the pyrazole ring and the carboxylic acid group make this compound and related structures excellent building blocks for advanced materials in nanotechnology. A primary application is in the synthesis of Metal-Organic Frameworks (MOFs), which are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.netacs.orgdntb.gov.ua

Pyrazole carboxylic acid ligands are used to create MOFs with tunable pore sizes, high surface areas, and functionalized structures. researchgate.netdntb.gov.ua These features make them highly suitable for a variety of applications, including selective gas capture, catalysis, and chemical sensing. acs.orgdigitellinc.com For example, zinc-based MOFs synthesized from pyrazole-functionalized carboxylic acid ligands have demonstrated size-selective adsorption of organic dyes. rsc.org The pyrazole nitrogen atoms and the carboxylate oxygen atoms act as coordination sites, bridging metal centers to form robust, three-dimensional networks. researchgate.net The specific geometry of the ligand plays a crucial role in determining the final topology and properties of the MOF. researchgate.net

Beyond MOFs, pyrazole derivatives are being used to create novel hybrid materials. Researchers have successfully embedded silver nanoparticles (Ag NPs) within a microporous organic polymer (MOP) derived from a pyrazole monomer. acs.org This MOP-PZ–Ag hybrid material acts as a stable and efficient catalyst for the carboxylation of alkynes with CO2 under mild conditions, showcasing a sustainable chemistry application. acs.org The development of pyrazole-based hybrid compounds, which combine the pyrazole scaffold with other functional motifs like tetrazole, is also an active area of research, aiming to create molecules with enhanced pharmacological or material properties. mdpi.com These initiatives highlight the significant potential of this compound as a versatile component in the design and fabrication of next-generation functional materials.

Table 3: Pyrazole-Based Ligands in Nanotechnology and Material Science

Pyrazole-Based Ligand/Monomer Material Type Application Reference
1H-Pyrazole-4-carboxylic acid Metal-Organic Framework (MOF) Gas storage, catalysis, sensing researchgate.netdntb.gov.ua
3,5-diphenyl-1H-pyrazole Microporous Organic Polymer (MOP) with Ag NPs Catalysis (CO2 conversion) acs.org
Pyrazole functionalized carboxylic acid Zinc-based MOF Selective adsorption of organic dyes rsc.org
5,10,15,20-tetrakis(4-(1H-pyrazol-4-yl)-phenyl)porphyrin Copper-based MOF (PCN-300) Heterogeneous catalysis acs.org

Q & A

Q. What are the recommended synthetic routes for 4-Phenyl-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized?

A common approach involves cyclocondensation of hydrazine derivatives with β-keto esters or diketones. For example, functionalization of pyrazole cores via reactions with acid chlorides or hydrazines can yield carboxylic acid derivatives . Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
  • Temperature : Reactions often proceed at 80–100°C to balance yield and side-product formation.
    Purification via recrystallization (ethanol/water mixtures) or preparative HPLC is critical for isolating high-purity products .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks (e.g., distinguishing pyrazole ring protons at δ 6.5–8.5 ppm) .
  • IR spectroscopy : Confirm carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹).
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., intermolecular O–H···N interactions in pyrazole derivatives) .
  • Mass spectrometry : ESI-MS or HRMS validates molecular weight and fragmentation patterns .

Q. What safety precautions are required when handling this compound?

  • PPE : Wear gloves, lab coats, and goggles to avoid skin/eye contact (classified as acute toxin via OSHA HCS) .
  • Ventilation : Use fume hoods to prevent inhalation of fine powders.
  • Storage : Store at room temperature in airtight containers; avoid prolonged exposure to moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?

Discrepancies often arise from varying substituent effects or measurement conditions. For example:

  • Solubility : Polar solvents (DMSO, methanol) may enhance solubility compared to non-polar analogs. Replicate experiments under standardized conditions (e.g., 25°C, 0.1 M PBS) .
  • Stability : Assess decomposition via accelerated stability studies (40°C/75% RH for 4 weeks) and HPLC monitoring. Acidic/basic conditions may hydrolyze the carboxylic acid group .

Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., –NO₂, –Cl) at the phenyl ring to modulate electronic effects and binding affinity .
  • Bioisosteric replacement : Replace the carboxylic acid with esters or amides to evaluate pharmacokinetic properties .
  • Hybridization : Merge pyrazole cores with triazole or thiadiazine moieties to enhance biological activity (e.g., antimicrobial or kinase inhibition) .

Q. How can computational methods predict the reactivity or biological targets of this compound?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular docking : Simulate binding to kinase ATP pockets (e.g., using PyRx or AutoDock) to prioritize targets for experimental validation .
  • QSAR models : Corrogate substituent effects with bioactivity data (e.g., IC₅₀ values) to guide derivative design .

Q. What experimental approaches validate the compound’s potential in drug discovery?

  • In vitro assays : Screen against cancer cell lines (e.g., MTT assay) or bacterial strains (MIC determination) .
  • Enzyme inhibition : Measure IC₅₀ against kinases (e.g., EGFR) using fluorescence-based assays .
  • ADME profiling : Assess metabolic stability in liver microsomes and permeability (Caco-2 models) .

Methodological Considerations

Q. How should researchers address low yields in multi-step syntheses of pyrazole-carboxylic acid derivatives?

  • Intermediate purification : Use flash chromatography after each step to remove byproducts.
  • Protecting groups : Temporarily protect the carboxylic acid (e.g., as a methyl ester) to prevent side reactions during subsequent steps .
  • Catalytic optimization : Screen Pd or Cu catalysts for cross-coupling steps (e.g., Suzuki-Miyaura reactions for aryl substitutions) .

Q. What are best practices for analyzing hydrogen-bonding interactions in crystal structures?

  • Mercury software : Analyze X-ray data to quantify O–H···N/O hydrogen bond lengths (typically 2.6–3.0 Å) and angles (>120°) .
  • Thermogravimetric analysis (TGA) : Correlate thermal stability with intermolecular bonding strength .

Data Interpretation and Reporting

Q. How to reconcile conflicting biological activity data across studies?

  • Assay standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate under identical conditions.
  • Structural verification : Confirm compound identity via NMR and HRMS to rule out impurities .

Q. What statistical methods are appropriate for SAR studies?

  • Multivariate analysis : PCA or PLS regression to identify substituent contributions to bioactivity .
  • p-value adjustments : Apply Bonferroni correction for multiple comparisons in high-throughput screens .

Emerging Research Directions

Q. Can this compound serve as a ligand for metal coordination complexes?

  • Synthesis : React with transition metals (e.g., Cu²⁺, Zn²⁺) in basic conditions to form chelates. Characterize via UV-Vis and EPR spectroscopy .
  • Applications : Study catalytic activity in oxidation reactions or antimicrobial efficacy .

Q. What role does the pyrazole ring play in photophysical properties?

  • Fluorescence studies : Measure quantum yields in solvents of varying polarity. Substituents (e.g., –CF₃) may enhance Stokes shifts .

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4-Phenyl-1H-pyrazole-3-carboxylic acid
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4-Phenyl-1H-pyrazole-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.